(2-hydroxyacetyl)urea
Description
Properties
CAS No. |
859736-82-6 |
|---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Structural and Functional Divergence: (2-Hydroxyacetyl)urea vs. Hydantoin
This guide provides an in-depth technical analysis of the structural, physicochemical, and functional distinctions between (2-hydroxyacetyl)urea and hydantoin .
Executive Summary
The distinction between (2-hydroxyacetyl)urea and hydantoin lies in the cyclization status of the glycolyl-urea backbone.
-
Hydantoin (Imidazolidine-2,4-dione) is the cyclic imide , a stable five-membered ring serving as a privileged scaffold in medicinal chemistry (e.g., phenytoin).[1] Historically, it has been referred to as "glycolylurea," leading to nomenclature confusion.
-
(2-Hydroxyacetyl)urea is the acyclic N-acylurea , a distinct structural isomer of hydantoic acid. It represents the "open-chain" congener where the urea moiety is acylated by a glycolyl group but has not undergone cyclodehydration.
This guide dissects their electronic properties, synthetic pathways, and analytical signatures to prevent misidentification in drug development workflows.
Structural & Electronic Analysis
Chemical Connectivity
The fundamental difference is the connectivity of the three-carbon backbone and the resulting electronic conjugation.
| Feature | Hydantoin | (2-Hydroxyacetyl)urea |
| IUPAC Name | Imidazolidine-2,4-dione | N-(2-Hydroxyacetyl)urea |
| CAS Number | 461-72-3 | 859736-82-6 |
| Formula | ||
| Structure | Cyclic (5-membered ring) | Acyclic (Linear chain) |
| Functional Group | Cyclic Imide (–CO–NH–CO–) | N-Acyl Urea (–CO–NH–CO–NH₂) + Alcohol |
| Hybridization | Planar | Flexible alkyl chain ( |
Isomerism and Tautomerism
A critical point of confusion is the relationship between (2-hydroxyacetyl)urea and hydantoic acid (N-carbamoylglycine). Both are acyclic isomers (
-
(2-Hydroxyacetyl)urea: Urea nitrogen is acylated by the glycolic acid carbonyl (
). -
Hydantoic Acid: Glycine nitrogen is carbamoylated (
).
Hydantoin is the dehydrated product of hydantoic acid, not typically (2-hydroxyacetyl)urea, although both can theoretically serve as precursors under specific catalytic conditions.
Electronic Distribution & pKa
-
Hydantoin (Acidic): The imide proton (N3-H) is flanked by two carbonyls, allowing for resonance delocalization of the negative charge upon deprotonation. The pKa is approximately 9.1 , making it soluble in alkaline solutions.
-
(2-Hydroxyacetyl)urea (Neutral/Weakly Acidic): The acyclic acylurea proton is less acidic than the cyclic imide. While the acylurea motif (
) is acidic (pKa ~13-14), it lacks the ring-strain-induced acidity and stability of the hydantoin anion.
Synthesis & Interconversion Pathways
The synthesis of these compounds follows divergent pathways. Hydantoin is thermodynamically favored under acidic cyclization conditions, whereas (2-hydroxyacetyl)urea is a kinetic product of direct acylation.
Mechanistic Flow
The following Graphviz diagram illustrates the synthetic divergence and the specific pathways for each compound.
Figure 1: Synthetic divergence between the standard Urech synthesis of Hydantoin and the formation of (2-Hydroxyacetyl)urea.
Experimental Protocols
Protocol A: Synthesis of Hydantoin (Standard Urech Method)
-
Principle: Reaction of glycine with potassium cyanate to form hydantoic acid, followed by acid-catalyzed cyclodehydration.
-
Steps:
-
Dissolve Glycine (1.0 eq) in water.
-
Add Potassium Cyanate (1.1 eq) and heat to 60°C for 1 hour. (Forms Hydantoic Acid).
-
Add concentrated HCl (excess) and reflux at 100°C for 2 hours.
-
Cool to 0°C. Hydantoin crystallizes as a colorless solid.
-
-
Key Outcome: High yield of the cyclic product.
Protocol B: Synthesis of (2-Hydroxyacetyl)urea
-
Principle: Direct acylation of urea using a reactive glycolic acid derivative (e.g., glycolide or activated ester) without conditions that favor cyclization.
-
Steps:
-
React Urea (excess) with Glycolide or 2-hydroxyacetyl chloride in an aprotic solvent (e.g., THF) at 0°C.
-
Maintain neutral pH to prevent cyclization.
-
Precipitate the acyclic urea derivative.
-
-
Key Outcome: Isolation of the acyclic chain. Note: This compound is unstable and prone to hydrolysis or cyclization if heated in acid.
Analytical Differentiation
Distinguishing these two species requires careful spectral analysis, as they share similar functional groups (amide, hydroxyl/carbonyl).
NMR Spectroscopy ( & )
| Signal | Hydantoin | (2-Hydroxyacetyl)urea |
| Methylene ( | Singlet at ~3.9 - 4.1 ppm. Rigid ring environment. | Singlet/Doublet at ~4.0 - 4.2 ppm. Flexible chain, shifts vary with solvent H-bonding. |
| Amide Protons (NH) | Two distinct broad singlets: N1-H (~10.6 ppm) and N3-H (~8.0 ppm). | Multiple broad signals: Primary amide ( |
| Carbonyl ( | Two signals: C2 (~158 ppm) and C4 (~172 ppm). | Two signals: Urea C=O (~155 ppm) and Amide C=O (~170 ppm). |
Diagnostic Test: In
IR Spectroscopy
-
Hydantoin: Shows a characteristic doublet of carbonyl bands due to coupling in the cyclic imide system (approx. 1770
and 1720 ). -
(2-Hydroxyacetyl)urea: Shows broad, overlapping carbonyl stretches (Amide I/II) around 1650-1690
, lacking the high-frequency strain band of the 5-membered ring.
Pharmacological Implications
The Hydantoin Scaffold
The hydantoin ring is a "privileged structure" in pharmacology. The N3-H group acts as a hydrogen bond donor, and the C2/C4 carbonyls act as acceptors.
-
Mechanism: Phenytoin (5,5-diphenylhydantoin) stabilizes the inactive state of voltage-gated sodium channels.[2] The cyclic structure is essential for this binding geometry.
-
Metabolism: Hydantoins are metabolized via ring hydroxylation or ring opening (by hydantoinase) to form hydantoic acid derivatives.
(2-Hydroxyacetyl)urea as an Impurity/Metabolite
(2-Hydroxyacetyl)urea is biologically relevant primarily as:
-
A Hydrolysis Product: Under basic conditions, the hydantoin ring can open.[3] While N3-C4 cleavage yields hydantoic acid (common), N1-C2 cleavage (rare) or specific enzymatic pathways could yield (2-hydroxyacetyl)urea.
-
A Prodrug Moiety: Acyclic ureides are sometimes designed to cyclize in vivo or improve solubility, but they lack the specific target engagement of the rigid hydantoin ring.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
- Meusel, M., & Gütschow, M. (2004). "Recent developments in hydantoin chemistry." Preparative Biochemistry & Biotechnology, 34(4).
-
PubChem Compound Summary. (2024). "Hydantoin (CID 10006)." National Center for Biotechnology Information. Link
-
ChemSrc. (2024). "(2-Hydroxyacetyl)urea CAS 859736-82-6 Data."[4][5] Link
- Konnert, L., et al. (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. CAS#:697278-30-1 | N-(3-(2,3-Bis(2-methoxyethoxy)propoxy)propyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | Chemsrc [chemsrc.com]
- 5. CAS#:697278-30-1 | N-(3-(2,3-Bis(2-methoxyethoxy)propoxy)propyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Solubility of (2-hydroxyacetyl)urea in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (2-hydroxyacetyl)urea, a key molecule of interest for researchers, chemists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust framework for understanding and determining its solubility profile. It begins with a theoretical examination of the molecule's structural attributes—polarity, hydrogen bonding capacity, and molecular size—to predict its behavior in various organic solvents. The core of this document is a detailed, field-proven protocol for the equilibrium shake-flask method, the gold-standard for thermodynamic solubility measurement, empowering researchers to generate reliable data in their own laboratories. This guide synthesizes predictive theory with practical, self-validating experimental methodology to serve as an essential resource for formulation, purification, and reaction chemistry involving (2-hydroxyacetyl)urea.
Introduction: The Significance of (2-hydroxyacetyl)urea
(2-hydroxyacetyl)urea, also known as N-(carbamoyl)-2-hydroxyacetamide, is an organic molecule that incorporates both a urea and a hydroxyacetamide functionality. The urea moiety is a cornerstone in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets, while the hydroxyacetyl group adds polarity and further hydrogen-bonding potential.[1] Understanding the solubility of this molecule is paramount for its practical application in several key areas:
-
Drug Development: Solubility is a critical determinant of a drug's bioavailability and administrability.[1] Poor solubility can be a major hurdle in developing effective oral dosage forms.
-
Process Chemistry: The selection of an appropriate solvent is crucial for optimizing reaction yields, controlling reaction kinetics, and facilitating product purification through methods like crystallization.
-
Formulation Science: Creating stable liquid formulations, whether for pharmaceutical or other applications, requires precise knowledge of the solute's solubility limits in various solvent systems.
This guide addresses the fundamental need for a clear understanding of the solubility of (2-hydroxyacetyl)urea by providing both a predictive framework and a practical means of measurement.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the foundation for predicting solubility. This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute's crystal lattice and the energy released when the solute molecules are solvated by the solvent molecules.
Let's analyze the structure of (2-hydroxyacetyl)urea:
Structure:
Key Structural Features Influencing Solubility:
-
High Polarity: The molecule contains multiple polar functional groups: a carbonyl group (C=O), two amine groups (-NH₂), an amide linkage (-NH-C=O), and a primary alcohol (-OH). These groups create a significant molecular dipole moment, making the molecule highly polar.
-
Extensive Hydrogen Bonding: The presence of five hydrogen bond donors (N-H and O-H protons) and four hydrogen bond acceptors (C=O and -OH oxygens) gives (2-hydroxyacetyl)urea a profound capacity to form strong intermolecular hydrogen bonds.[2][3] This leads to a stable, high-energy crystal lattice that requires significant energy to break.
-
Solvation Potential: For dissolution to occur, solvent molecules must interact with and stabilize the solute molecules, overcoming the crystal lattice energy.
Predicted Solubility Profile:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very Poor Solubility. Nonpolar solvents lack the ability to form hydrogen bonds or strong dipole-dipole interactions. They cannot provide the energy needed to break the highly stable crystal lattice of (2-hydroxyacetyl)urea.[2][4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Low to Moderate Solubility. These solvents have dipole moments and can act as hydrogen bond acceptors, but they lack hydrogen bond donor capabilities. They may offer some solvation, but likely not enough to fully dissolve large quantities of the compound.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Highest Predicted Solubility. These solvents are both polar and capable of donating and accepting hydrogen bonds.[3] They can compete effectively for the hydrogen bonding sites on the (2-hydroxyacetyl)urea molecule, solvating it and facilitating dissolution. Based on data for the parent compound, urea, which shows moderate solubility in methanol and ethanol, a similar trend is expected for (2-hydroxyacetyl)urea.[3] The additional hydroxyl group might slightly enhance its solubility in these solvents compared to urea. It is often the case that compounds like urea are significantly more soluble in hot protic solvents than in cold ones, a principle that is fundamental to purification by recrystallization.[4]
Quantitative Solubility Data
| Solvent | Solvent Class | Predicted Solubility (at 25°C) | Experimental Value (mg/mL) |
| Hexane | Nonpolar | Insoluble | Data to be determined |
| Toluene | Nonpolar (Aromatic) | Insoluble | Data to be determined |
| Dichloromethane | Polar Aprotic | Very Sparingly Soluble | Data to be determined |
| Acetone | Polar Aprotic | Sparingly Soluble | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Data to be determined |
| Acetonitrile | Polar Aprotic | Sparingly to Moderately Soluble | Data to be determined |
| Isopropanol | Polar Protic | Moderately Soluble | Data to be determined |
| Ethanol | Polar Protic | Soluble | Data to be determined |
| Methanol | Polar Protic | Soluble | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Data to be determined |
| Water | Polar Protic | Very Soluble | Data to be determined |
Experimental Determination: The Equilibrium Shake-Flask Method
The definitive way to determine the thermodynamic solubility of a compound is through direct measurement. The shake-flask method is the most reliable and widely accepted technique for this purpose, endorsed by regulatory bodies like the FDA and detailed in OECD guidelines.[3][5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Causality and Self-Validation
This protocol is designed to be a self-validating system. The key is to prove that equilibrium has been reached . This is achieved by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The system is considered at equilibrium when consecutive measurements are statistically identical, confirming that the dissolution process is complete.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility.
Detailed Step-by-Step Protocol
Materials:
-
(2-hydroxyacetyl)urea (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated pipettes and volumetric flasks
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation:
-
To a series of appropriately labeled vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of solid (2-hydroxyacetyl)urea to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to be visually confirmed. A starting point could be 20-50 mg.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150-250 rpm).
-
Allow the samples to equilibrate for an extended period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is reached.[6]
-
-
Sampling and Phase Separation:
-
At each designated time point (e.g., 24h, 48h), carefully remove the vials from the shaker. Let the solids settle briefly.
-
Crucial Step: Separate the saturated solution (supernatant) from the undissolved solid. This can be done by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is the preferred method to ensure no fine particulates are carried over.
-
-
-
Dilution and Quantification:
-
Accurately pipette a small aliquot of the clear, saturated filtrate into a volumetric flask.
-
Dilute the sample with the same solvent (or a mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
-
Data Analysis:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value is the solubility.
-
Compare the solubility values obtained at different time points (24h vs. 48h). If the values are within a narrow, acceptable margin of error (e.g., <5%), equilibrium has been achieved. If the solubility continues to increase, the equilibration time must be extended.
-
Conclusion
While a comprehensive, pre-existing database for the solubility of (2-hydroxyacetyl)urea in organic solvents remains to be established, this guide provides the necessary tools for any researcher to address this knowledge gap. The theoretical analysis, grounded in the principles of polarity and hydrogen bonding, predicts that (2-hydroxyacetyl)urea will exhibit its highest solubility in polar protic solvents like methanol and ethanol, and will be practically insoluble in nonpolar solvents. For definitive, high-quality data, the provided step-by-step shake-flask protocol offers a robust and reliable methodology. By combining predictive chemical theory with rigorous experimental practice, professionals in drug development and chemical synthesis can effectively manage and utilize (2-hydroxyacetyl)urea in their work.
References
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Dal-Pozzo, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available at: [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. (Note: While the original paper is not directly linked, its methodology is the basis for modern protocols).
-
Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]
-
Ugleholdt, C. B. (2013). Discussion on "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. Available at: [Link]
-
Jinjiang Melamine. (n.d.). Solubility Of Urea Overview. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2017). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 3. Solubility Of Urea Overview [jinjiangmelamine.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1203765A2 - Process for the synthesis of urea - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Thermodynamic Stability of Open-Chain Glycolylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Open-chain glycolylurea derivatives represent a significant scaffold in medicinal chemistry, prized for their hydrogen bonding capabilities which are crucial for molecular recognition at biological targets.[1] However, the inherent reactivity of the acylurea moiety presents a formidable challenge to their development as therapeutic agents, with thermodynamic stability being a critical determinant of their viability. This guide provides a comprehensive exploration of the factors governing the stability of these molecules, methodologies for their evaluation, and strategies for their stabilization. By synthesizing insights from synthetic chemistry, conformational analysis, and degradation kinetics, this document serves as a technical resource for researchers engaged in the design and development of novel pharmaceuticals incorporating this versatile yet labile functional group.
Introduction: The Double-Edged Sword of the Glycolylurea Moiety
The urea functional group is a cornerstone in drug design, capable of forming robust hydrogen bond networks that facilitate high-affinity interactions with biological targets.[1] The incorporation of a glycolyl group (a hydroxyacetyl moiety) introduces a hydroxyl functionality that can further enhance binding affinity and modulate physicochemical properties such as solubility. These open-chain derivatives are often explored as more flexible analogues to cyclic structures like hydantoins, potentially offering improved pharmacokinetic profiles.
However, the juxtaposition of the urea and the electron-withdrawing acyl group renders the N-acyl bond susceptible to hydrolysis. This inherent instability can lead to premature degradation in vivo, compromising therapeutic efficacy and potentially generating undesired metabolites. A thorough understanding of the thermodynamic stability of open-chain glycolylurea derivatives is therefore not merely an academic exercise but a prerequisite for their successful translation into clinical candidates. This guide will dissect the multifaceted nature of their stability, from foundational principles to practical experimental protocols.
Foundational Principles of Stability
The thermodynamic stability of an open-chain glycolylurea derivative is not an intrinsic, immutable property but rather a function of its molecular structure and its environment. The key factors at play include conformational preferences, the influence of substituents, and the surrounding chemical milieu (e.g., pH and temperature).
Conformational Landscape and its Impact on Reactivity
Acyclic ureas are not rigid structures; they exist as an equilibrium of different conformers. The rotational barriers around the C-N bonds influence which conformations are predominantly populated.[2] For N,N'-disubstituted ureas, a trans-trans conformation is often favored, but the introduction of substituents can shift this preference to cis-trans or even cis-cis arrangements.[1]
The stability of a glycolylurea derivative is intimately linked to its conformational state. The accessibility of the electrophilic carbonyl carbon of the acyl group to nucleophilic attack (primarily by water or hydroxide ions) is a key determinant of its hydrolytic lability.
The presence of the hydroxyl group in the glycolyl moiety introduces the possibility of intramolecular hydrogen bonding with the urea carbonyl oxygen or one of the N-H protons. Such interactions can significantly influence the conformational landscape and, consequently, the molecule's stability.[3]
-
Stabilizing Effect: An intramolecular hydrogen bond can lock the molecule into a conformation that sterically shields the scissile N-acyl bond from attack by solvent molecules, thereby increasing its stability.[4][5] This pre-organization can also be entropically favorable.
-
Destabilizing Effect: Conversely, if the hydrogen bond induces ring strain or orients the molecule in a way that enhances the electrophilicity of the acyl carbonyl, it could potentially decrease stability. However, stabilization is the more commonly observed outcome.[4]
The following diagram illustrates the potential for intramolecular hydrogen bonding to stabilize a specific conformation.
Figure 1: Potential intramolecular hydrogen bond between the glycolyl hydroxyl group and the urea carbonyl oxygen, which can stabilize a conformation that protects the acyl group from hydrolysis.
Influence of Substituents (R₁ and R₂)
The nature of the substituents on the urea nitrogens (R₁ and R₂) plays a critical role in modulating the thermodynamic stability of the molecule. These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Electron-withdrawing groups attached to the urea nitrogens can decrease the electron density on the nitrogen atoms, making them less effective at delocalizing the positive charge on the adjacent carbonyl carbon through resonance. This increases the electrophilicity of the carbonyl carbon and renders the molecule more susceptible to nucleophilic attack and subsequent hydrolysis. Conversely, electron-donating groups can enhance stability.
-
Steric Effects: Bulky substituents can sterically hinder the approach of a nucleophile to the electrophilic centers of the molecule, thereby slowing down the rate of degradation. This is a common strategy employed in drug design to enhance the metabolic stability of labile functional groups.
Environmental Factors: pH and Temperature
The rate of hydrolysis of open-chain glycolylurea derivatives is highly dependent on the pH of the medium. Degradation can be catalyzed by both acid and base. A typical pH-rate profile for the hydrolysis of an N-acylurea would show accelerated degradation at low and high pH values, with a region of greater stability at an intermediate pH.[6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acyl group can be protonated, which significantly increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: At higher pH, the hydroxide ion, a potent nucleophile, directly attacks the acyl carbonyl carbon. The rate of this reaction is typically first-order with respect to the hydroxide ion concentration. For urea itself, neutral hydrolysis is the dominant pathway below a pH of approximately 11.6, after which alkaline hydrolysis takes over.[6]
Temperature also has a profound effect on the rate of degradation. An increase in temperature generally leads to an exponential increase in the rate of hydrolysis, as described by the Arrhenius equation. This is a critical consideration for the storage and formulation of drug products containing these derivatives.
Degradation Pathways
Understanding the potential degradation pathways is essential for identifying and quantifying impurities that may arise during storage or in vivo. The primary degradation pathway for open-chain glycolylurea derivatives is hydrolysis of the N-acyl bond.
Figure 2: Primary hydrolytic degradation pathway of an open-chain glycolylurea derivative.
Under forced degradation conditions, other pathways may also be observed, such as:
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly if the R groups contain oxidizable moieties.[7]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation, the pathway of which would be dependent on the chromophores present in the molecule.
-
Intramolecular Cyclization: Depending on the substituents, intramolecular cyclization to form a hydantoin or other cyclic structures may be a competing degradation pathway.
Experimental Assessment of Thermodynamic Stability
A systematic evaluation of the thermodynamic stability of open-chain glycolylurea derivatives is a critical component of the drug development process. This typically involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those it would likely encounter during storage or use.[8] The goal is to identify potential degradation products and to understand the degradation pathways.[9] The International Council for Harmonisation (ICH) provides guidelines for these studies.[8]
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to elevated temperatures (e.g., 60-80 °C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to elevated temperatures (e.g., 60-80 °C) |
| Neutral Hydrolysis | Water or buffer (pH 7) at elevated temperatures (e.g., 60-80 °C) |
| Oxidation | 3-30% H₂O₂ at room temperature |
| Photostability | Exposure to a combination of UV and visible light (ICH Q1B) |
| Thermal Stress | Dry heat (e.g., 60-100 °C) |
The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.[8]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12]
-
Initial Method Scouting:
-
Select a suitable reversed-phase column (e.g., C18, C8).
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using buffers (e.g., phosphate, acetate).
-
Employ a gradient elution to ensure the elution of both polar and non-polar compounds.
-
Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.
-
-
Forced Degradation Sample Analysis:
-
Inject samples from the forced degradation studies into the HPLC system.
-
The goal is to achieve baseline separation between the parent compound and all major degradation products.
-
-
Method Optimization:
-
If co-elution occurs, systematically adjust chromatographic parameters such as:
-
Gradient slope and time
-
Mobile phase pH
-
Column temperature
-
Different column chemistry (e.g., phenyl-hexyl, polar-embedded).
-
-
-
Method Validation:
-
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the API from its degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
-
The following diagram illustrates the workflow for developing a stability-indicating HPLC method.
Figure 3: Workflow for the development and validation of a stability-indicating HPLC method.
Synthesis of Open-Chain Glycolylurea Derivatives
A robust synthetic route is essential for accessing a range of derivatives for structure-stability relationship studies. The most common method for the synthesis of N-acylureas involves the reaction of an isocyanate with a carboxylic acid, followed by reaction with an amine, or more directly, the acylation of a pre-formed urea. For glycolylurea derivatives, protection of the hydroxyl group may be necessary.
Protocol: Synthesis via an Isocyanate Intermediate
A general and versatile route to N-substituted, N'-acyl ureas involves the use of isocyanates.
-
Formation of the N-acyl isocyanate:
-
React glycolic acid (with the hydroxyl group protected, e.g., as a silyl ether or benzyl ether) with oxalyl chloride or thionyl chloride to form the corresponding acyl chloride.
-
Treat the acyl chloride with a source of isocyanate, such as sodium azide followed by a Curtius rearrangement, or more directly with silver isocyanate.
-
-
Reaction with an Amine:
-
The in situ generated or isolated N-acyl isocyanate is then reacted with a primary or secondary amine (R₁-NH₂) to yield the protected open-chain glycolylurea derivative.[13]
-
-
Deprotection:
-
The protecting group on the glycolyl hydroxyl is removed under appropriate conditions (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers) to yield the final product.
-
The synthesis of ureas via isocyanate-free routes is also gaining traction due to the toxicity of isocyanates.[14][15]
Strategies for Enhancing Thermodynamic Stability
Based on the foundational principles discussed, several strategies can be employed to enhance the thermodynamic stability of open-chain glycolylurea derivatives:
-
Steric Shielding: Introduce bulky substituents near the scissile N-acyl bond to hinder the approach of nucleophiles.
-
Electronic Modulation: Incorporate electron-donating groups to decrease the electrophilicity of the acyl carbonyl carbon.
-
Conformational Constraint: Design molecules that are pre-organized into a stable conformation, for example, through intramolecular hydrogen bonding, that protects the labile bond.
-
Prodrug Approaches: Temporarily mask the urea or glycolyl functionality with a group that is cleaved in vivo to release the active drug.
Conclusion and Future Perspectives
The thermodynamic stability of open-chain glycolylurea derivatives is a critical parameter that must be carefully evaluated and optimized during the drug discovery and development process. A comprehensive understanding of their conformational preferences, the electronic and steric effects of substituents, and their degradation pathways under various conditions is paramount. The systematic application of forced degradation studies coupled with the development of robust, stability-indicating analytical methods provides the necessary framework for this evaluation. Future research in this area will likely focus on the development of novel synthetic methodologies that allow for greater control over the conformational and electronic properties of these molecules, as well as the application of computational modeling to predict stability and guide molecular design. By embracing a multidisciplinary approach that integrates synthetic chemistry, physical organic chemistry, and analytical sciences, the challenges associated with the inherent lability of the glycolylurea moiety can be overcome, unlocking the full therapeutic potential of this important class of molecules.
References
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). PubMed Central (PMC). Retrieved February 8, 2024, from [Link]
-
Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (n.d.). PubMed Central (PMC). Retrieved February 8, 2024, from [Link]
-
Effect of intramolecular hydrogen bonding on the stability of a molecule. (2020, February 9). Chemistry Stack Exchange. Retrieved February 8, 2024, from [Link]
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(n.d.). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. ResearchGate. Retrieved February 8, 2024, from [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, December 30). Biosciences Biotechnology Research Asia. Retrieved February 8, 2024, from [Link]
-
Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. (2021, February 13). Semantic Scholar. Retrieved February 8, 2024, from [Link]
-
The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks. (2021, May 26). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. (2012, March 29). PubMed Central (PMC). Retrieved February 8, 2024, from [Link]
-
Urea. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
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(n.d.). Synthesis of urea derivatives based on toluyl isocyanate. ResearchGate. Retrieved February 8, 2024, from [Link]
-
(n.d.). Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. ResearchGate. Retrieved February 8, 2024, from [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central (PMC). Retrieved February 8, 2024, from [Link]
-
Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. (2021, February 25). YouTube. Retrieved February 8, 2024, from [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature. (2022, October 1). PubMed. Retrieved February 8, 2024, from [Link]
-
Synthesis and characterization of poly(ethylene glycol) bottlebrush networks via ring-opening metathesis polymerization. (n.d.). PubMed Central (PMC). Retrieved February 8, 2024, from [Link]
-
Synthesis and characterization of isocyanate-free polyureas. (2017, November 29). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
(n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Retrieved February 8, 2024, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 2). LCGC International - Chromatography Online. Retrieved February 8, 2024, from [Link]
-
Synthesis and characterization of α,ω-dihydroxy-telechelic oligo(p-dioxanone). (n.d.). Wiley Online Library. Retrieved February 8, 2024, from [Link]
-
Intramolecular Hydrogen Bonding 2021. (2021, October 19). PubMed Central (PMC). Retrieved February 8, 2024, from [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023, November 24). MDPI. Retrieved February 8, 2024, from [Link]
-
(n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved February 8, 2024, from [Link]
-
(n.d.). Thermodynamic Model of the Urea Synthesis Process. ResearchGate. Retrieved February 8, 2024, from [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020, January-February). PubMed. Retrieved February 8, 2024, from [Link]
-
Novel isocyanate-free synthesis of polyurea. (2022, November 9). HIMS - University of Amsterdam. Retrieved February 8, 2024, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 8, 2024, from [Link]
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Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. (n.d.). National Institutes of Health (NIH). Retrieved February 8, 2024, from [Link]
-
Effect of calcination temperature, pH and catalyst loading on photodegradation efficiency of urea derived graphitic carbon nitride towards methylene blue dye solution. (2019, May 16). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Thermodynamics and reaction mechanism of urea decomposition. (2014, August 27). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]
-
Does intramolecular hydrogen bonding increase or decrease acidity? What are its examples?. (2018, May 18). Quora. Retrieved February 8, 2024, from [Link]
-
Catalysts for isocyanate-free polyurea synthesis : mechanism and application. (2016, September 9). Pure. Retrieved February 8, 2024, from [Link]
-
Thermodynamics of the Urea Process. (n.d.). UreaKnowHow. Retrieved February 8, 2024, from [Link]
-
Acetal Hydrolysis Mechanism + EASY TRICK!. (2021, March 7). YouTube. Retrieved February 8, 2024, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]
-
Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. (2023, July 25). MDPI. Retrieved February 8, 2024, from [Link]
-
(n.d.). Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives. ResearchGate. Retrieved February 8, 2024, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 8, 2024, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. Retrieved February 8, 2024, from [Link]
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- 15. pure.tue.nl [pure.tue.nl]
Biological Activity of (2-Hydroxyacetyl)urea Derivatives: A Technical Guide
This in-depth technical guide focuses on the biological activity, synthesis, and pharmacological potential of (2-hydroxyacetyl)urea and its derivatives. This scaffold represents a critical intersection between acyclic ureides (known for anticonvulsant properties) and glycolyl moieties (implicated in metabolic modulation and solubility enhancement).
Executive Summary
(2-Hydroxyacetyl)urea (CAS: 859736-82-6), also known as the acyclic ureide of glycolic acid, represents a versatile pharmacophore in medicinal chemistry. Structurally, it serves as the open-chain precursor to hydantoin (glycolylurea) and shares significant electronic and steric homology with established anticonvulsants (e.g., phenacemide) and antimetabolites (e.g., hydroxyurea).
This guide analyzes the therapeutic utility of (2-hydroxyacetyl)urea derivatives, focusing on three primary domains:
-
Neuropharmacology: Modulation of voltage-gated sodium channels (VGSCs) for anticonvulsant activity.
-
Oncology: Ribonucleotide reductase inhibition and acylurea-based kinase targeting.
-
Dermatology & Prodrug Design: Keratolytic synergy and solubility enhancement via the glycolyl moiety.
Chemical Structure & Pharmacophore Analysis[1]
The core structure of (2-hydroxyacetyl)urea consists of a urea terminus conjugated to a hydroxyacetyl group. This arrangement creates a unique donor-acceptor-donor hydrogen bonding motif.
Structural Homology
The biological activity of this scaffold is best understood through its structural relationships:
-
vs. Hydantoin: (2-Hydroxyacetyl)urea is the acyclic analog. Cyclization under acidic conditions yields hydantoin (imidazolidine-2,4-dione). The acyclic form often exhibits distinct solubility and receptor binding profiles compared to the rigid cyclic counterpart.
-
vs. Phenacemide: Replacing the phenyl group of phenacemide (phenylacetylurea) with a hydroxyl group alters lipophilicity (
) while retaining the bioactive ureide ( ) core. -
vs. Hydroxyurea: The terminal hydroxyl group mimics the hydroxamic acid moiety, suggesting potential for metal chelation (e.g., Fe³⁺ in ribonucleotide reductase).
Synthesis & Cyclization Dynamics
The synthesis typically involves the condensation of urea with glycolic acid derivatives. A critical challenge is controlling the cyclization to hydantoin.
Protocol 1: Synthesis of (2-Hydroxyacetyl)urea Derivatives
-
Reagents: Urea (excess), Glycolic acid or Glycolyl chloride, Acid catalyst (
). -
Conditions: Controlled temperature (
) to prevent cyclization. -
Purification: Recrystallization from ethanol/water to remove cyclic byproducts.
Neuropharmacology: Anticonvulsant Potential[2]
The acylurea class is historically significant in epilepsy treatment. Derivatives of (2-hydroxyacetyl)urea function as acyclic ureides, a class known to stabilize the inactive state of voltage-gated sodium channels (VGSCs), preventing repetitive neuronal firing.
Mechanism of Action
Unlike cyclic hydantoins (e.g., phenytoin), which bind to the inner pore of sodium channels, acyclic ureides often interact with the extracellular domain or allosteric sites. The 2-hydroxy substitution introduces a hydrogen bond donor that can interact with polar residues (e.g., Serine/Threonine) in the channel gating machinery.
Structure-Activity Relationship (SAR)
-
N-Alkylation: Substitution at the terminal nitrogen (
) with hydrophobic groups (phenyl, benzyl) significantly increases blood-brain barrier (BBB) penetration and potency. -
O-Acylation: Esterification of the hydroxyl group (e.g., acetyl, benzoyl) creates prodrugs with improved lipophilicity, which are hydrolyzed in vivo to the active (2-hydroxyacetyl)urea species.
Table 1: Comparative Anticonvulsant Profiles of Ureide Derivatives
| Compound Class | Structure Core | Mechanism | Potency (MES Test) | Toxicity Profile |
| Phenacemide | Phenyl-acetyl-urea | Na⁺ Channel Block | High | Hepatic toxicity |
| (2-Hydroxyacetyl)urea | HO-acetyl-urea | Na⁺ Modulation | Moderate | Low (Metabolically labile) |
| Hydantoin | Cyclic glycolylurea | Na⁺ Channel Block | High | Gingival hyperplasia |
| Caprolactam Derivatives | Cyclic amides | GABA modulation | Low-Moderate | Sedation |
Oncology: Antimetabolite & Kinase Inhibition
Recent research into acylurea derivatives has expanded their utility into oncology. The (2-hydroxyacetyl)urea scaffold offers two distinct mechanisms:
Ribonucleotide Reductase (RNR) Inhibition
Similar to Hydroxyurea (HU), the hydroxyacetyl group can chelate the diferric tyrosyl radical center of the R2 subunit of RNR. This inhibits the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), causing S-phase cell cycle arrest.
-
Advantage: The urea tail provides a different binding geometry than HU, potentially overcoming resistance in HU-refractory cell lines.
Kinase Inhibition (EGFR/VEGFR)
N-substituted derivatives (e.g., N-(2-hydroxyacetyl)-N'-arylureas) mimic the binding mode of diarylurea kinase inhibitors (like Sorafenib). The hydroxyacetyl group acts as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket of kinases such as EGFR.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate the anticancer activity of novel (2-hydroxyacetyl)urea derivatives:
-
Cell Seeding: Plate MCF-7 or HeLa cells (
cells/well) in 96-well plates. -
Treatment: Add test compounds (0.1–100
M) dissolved in DMSO (final concentration <0.1%). -
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Detection: Add MTT reagent (5 mg/mL), incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Anticonvulsant Screening (MES Test)
-
Subjects: Male Swiss albino mice (20–25 g).
-
Administration: Intraperitoneal (i.p.) injection of the test compound (30–300 mg/kg).
-
Stimulation: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via auricular electrodes 30 min post-injection.
-
Endpoint: Absence of hind limb tonic extension (HLTE) indicates protection.
References
-
Sroor, F. M., et al. (2022). Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies. Medicinal Chemistry Research. Link
-
Shinde, N. V., et al. (2026). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Future Journal of Pharmaceutical Sciences. Link
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review. Arhiv za higijenu rada i toksikologiju. Link
-
Jagadish, P. C., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry. Link
-
Vertex Pharmaceuticals. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
Methodological & Application
Advanced Recrystallization Protocols for N-Glycoloylurea (Allantoin) Purification
Introduction: The Purity Imperative
N-Glycoloylurea (5-ureidohydantoin), commonly known as Allantoin , is a critical keratolytic and skin-soothing agent used extensively in pharmaceutical dermatological formulations and cosmetics. While naturally occurring, the bulk of industrial Allantoin is synthesized via the oxidation of uric acid or the condensation of urea with glyoxylic acid.
These synthetic routes introduce specific impurities—glyoxylic acid, urea, oxalic acid, and inorganic salts —that must be rigorously removed to meet USP/EP pharmacopeial standards.
This guide details two robust purification protocols:
-
Thermal Gradient Recrystallization: The primary method leveraging Allantoin's steep solubility curve in water.
-
pH-Swing Precipitation: A method for removing specific organic impurities that co-crystallize during thermal processing.
Physicochemical Profile & Solubility Logic
Effective recrystallization relies on the exploitation of solubility differentials. Allantoin exhibits a steep positive solubility coefficient in water, making aqueous cooling crystallization the most sustainable and effective method.
Table 1: Solubility Profile of N-Glycoloylurea
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | 25°C | 0.57 | Low solubility at ambient temp ensures high recovery yield. |
| Water | 75°C | 4.00 | ~7x increase allows for efficient dissolution. |
| Ethanol (96%) | 25°C | 0.04 | Acts as a potent anti-solvent. |
| NaOH (0.1 M) | 25°C | > 5.00 | Soluble due to deprotonation (pKa ~8.5). |
| Ether | 25°C | Insoluble | Useful for washing lipophilic impurities. |
Key Insight: The "Sweet Spot" for processing is between 75°C and 25°C .[1] Heating above 80°C for prolonged periods risks hydrolysis back to urea and glyoxylic acid.
Protocol A: Thermal Gradient Recrystallization (Standard)
This method is the industry standard for removing highly water-soluble impurities (e.g., urea, salts) which remain in the mother liquor upon cooling.
Workflow Diagram (Thermal Process)
Figure 1: Thermal gradient crystallization workflow ensuring removal of mechanical and soluble impurities.
Step-by-Step Methodology
-
Preparation: Calculate the required water volume based on a target concentration of 3.5% w/v (slightly below saturation at 75°C to prevent premature crashing).
-
Dissolution:
-
Heat high-purity water (Type II or I) to 80°C .
-
Add crude N-glycoloylurea with vigorous overhead stirring (200-300 RPM).
-
Note: Ensure complete dissolution. If the solution remains cloudy after 10 minutes, insoluble mechanical impurities are likely present.
-
-
Hot Filtration (Polishing):
-
While maintaining temperature >75°C, filter the solution through a pre-heated sintered glass funnel or heated filter press.
-
Purpose: Removes dust, metal filings, or polymerized by-products.
-
-
Controlled Cooling (Nucleation Zone):
-
Transfer filtrate to a jacketed crystallizer.
-
Ramp down temperature at 0.5°C/min until 50°C.
-
Critical: Rapid cooling here induces "crash crystallization," trapping mother liquor (and impurities) inside the crystal lattice.
-
-
Crystal Growth:
-
Once at 50°C, increase cooling rate to 1°C/min until reaching 25°C.
-
Hold at 25°C for 2 hours to maximize yield and stabilize crystal habit.
-
-
Harvesting:
-
Filter via vacuum (Buchner) or centrifugation.
-
Wash: Displace mother liquor with 1 cake volume of ice-cold water (0-4°C) . Do not use excess water, as it will redissolve the product.
-
-
Drying:
-
Dry in a vacuum oven at 50°C . Avoid temperatures >80°C to prevent thermal degradation.
-
Protocol B: pH-Swing Purification (Amphoteric Method)
Use this method when the crude material contains isoelectric impurities or contaminants that co-precipitate during simple cooling. Allantoin behaves as a weak acid (pKa 8.48) due to the imide proton.
Mechanism[1][2][3][4]
-
High pH (>10): Allantoin deprotonates to form the soluble Allantoinate anion. Impurities that are insoluble in base can be filtered out.
-
Low pH (<4): Re-acidification protonates the anion, crashing pure Allantoin out of solution while acid-soluble impurities remain dissolved.
Workflow Diagram (pH-Swing)
Figure 2: pH-Swing purification leveraging the amphoteric properties of the imide functionality.
Step-by-Step Methodology
-
Alkali Dissolution:
-
Prepare a 0.5M NaOH solution.
-
Add crude Allantoin at room temperature (25°C).
-
Warning: Do not heat. Heating Allantoin in strong alkali causes rapid hydrolysis to allantoic acid.
-
Monitor pH; ensure it stays between 10.0 and 11.0 .
-
-
Filtration:
-
Filter the solution to remove base-insoluble contaminants.
-
-
Acidification & Crystallization:
-
While stirring, slowly add 1M HCl dropwise.
-
Target pH: 4.5 to 5.0 (Isoelectric region).
-
Allantoin will precipitate as a fine white powder.
-
-
Digestion:
-
Allow the slurry to stir for 30 minutes to encourage Ostwald ripening (growth of larger crystals at the expense of fines).
-
-
Wash & Dry:
-
Filter and wash copiously with water to remove NaCl formed during neutralization.
-
Final wash with a small amount of ethanol can speed up drying.
-
Quality Control & Troubleshooting
Analytical Validation
-
HPLC: Use a C18 column (e.g., 250mm x 4.6mm) with a phosphate buffer (pH 3.0) mobile phase. Detection at 210 nm .
-
Melting Point: Pure Allantoin decomposes at 225–230°C .[2] A sharp melting range indicates high purity.
-
Silver Nitrate Test: To detect chloride ions (if Method B was used). The filtrate should remain clear upon addition of AgNO₃.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Too much wash water used. | Use ice-cold water; limit volume to 1:1 cake volume. |
| Cloudy Solution | Insoluble polymer/dust. | Perform hot filtration (Method A) or alkali filtration (Method B). |
| Yellow Discoloration | Thermal degradation. | Ensure drying temp < 80°C; minimize time at >75°C during dissolution. |
| Fine "Dusty" Crystals | Cooling too fast. | Reduce cooling rate in the nucleation zone (70°C -> 50°C). |
References
-
DSM Nutritional Products. (n.d.). Allantoin: Technical Data Sheet & Solubility Profile. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 204, Allantoin. Retrieved from [Link]
-
Organic Syntheses. (1933). Allantoin: Oxidation of Uric Acid.[1] Organic Syntheses, Coll. Vol. 2, p.21. Retrieved from [Link]
-
Akema Fine Chemicals. (2019).[3] Allantoin: Properties and Stability. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-hydroxyacetyl)urea
Welcome to the technical support guide for the synthesis of N-(Carbamoyl)-2-hydroxyacetamide, commonly known as (2-hydroxyacetyl)urea. This document is intended for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important chemical intermediate. Here, we will explore the fundamental chemistry, troubleshoot common experimental hurdles, and provide validated protocols to streamline your synthetic efforts.
Section 1: Foundational Knowledge & Core FAQs
This section addresses the most common high-level questions regarding the synthesis of (2-hydroxyacetyl)urea, providing the essential theoretical groundwork for practical troubleshooting.
FAQ 1: What are the primary synthetic routes to (2-hydroxyacetyl)urea?
There are several viable synthetic pathways, each with distinct advantages and challenges. The most common approaches involve the acylation of urea using a glycolic acid derivative.
-
Route A: Acylation with Glycolic Acid Esters (e.g., Ethyl Glycolate): This is a widely used method that involves reacting urea with an ester of glycolic acid. The reaction typically requires heat to drive off the alcohol byproduct (e.g., ethanol). It is generally a safer and more controlled reaction compared to using more reactive acylating agents.
-
Route B: Acylation with Acyl Chlorides (e.g., 2-chloroacetyl chloride followed by hydrolysis): This two-step route begins with the reaction of urea and an acyl chloride like 2-chloroacetyl chloride. This reaction is often rapid but produces corrosive HCl as a byproduct, requiring a base to neutralize it[1]. The resulting 2-chloroacetylurea must then be hydrolyzed to the desired 2-hydroxyacetyl)urea.
-
Route C: Direct Condensation with Glycolic Acid: While seemingly the most direct route, the condensation of urea with glycolic acid can be challenging. It may require catalysts and elevated temperatures, which can lead to a variety of side products and decomposition[2][3].
-
Route D: Isocyanate-based Methods: An alternative involves generating an isocyanate intermediate which then reacts with a nucleophile. For instance, a Curtius or Hofmann rearrangement of a related carboxylic acid derivative can produce an isocyanate that is trapped by an amine or alcohol[4].
FAQ 2: What is the reaction mechanism for the acylation of urea?
The core of this synthesis is a nucleophilic acyl substitution reaction. Urea acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated glycolic acid derivative.
Below is a generalized mechanism for the reaction between urea and an activated glycolic acid derivative (where X is a leaving group, such as -OR from an ester or -Cl from an acyl chloride).
Caption: Figure 1. Generalized Reaction Mechanism.
Mechanism Explained:
-
Nucleophilic Attack: One of the amino groups of urea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the glycolic acid derivative. This breaks the pi-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the most stable leaving group (X⁻). This results in the formation of (2-hydroxyacetyl)urea.
FAQ 3: What are the most common impurities and side reactions?
Understanding potential side reactions is crucial for optimizing yield. The structure of urea and the reaction conditions can lead to several undesired products.
-
Diacylation: Urea has two nucleophilic amino groups. If the stoichiometry is not carefully controlled or if the acylating agent is highly reactive, a second acylation can occur, leading to N,N'-bis(hydroxyacetyl)urea.
-
Cyclization Reactions: Under certain conditions, particularly with heat, intramolecular cyclization can occur, leading to heterocyclic byproducts[5].
-
Urea Decomposition: At high temperatures (typically above 130°C), urea can decompose to form ammonia and isocyanic acid, which can lead to a complex mixture of byproducts.
-
Reactions with Glyoxylic Acid: If glyoxylic acid is present as an impurity or formed under oxidative conditions, it can condense with urea to form a range of cyclic and acyclic products[3].
Caption: Figure 2. Common Side Reactions.
Section 2: Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Cause A: Suboptimal Reaction Temperature
-
Why it happens: The acylation of urea is temperature-dependent. Too low a temperature results in impractically slow reaction kinetics. Conversely, excessively high temperatures can promote the decomposition of urea and the formation of side products, consuming starting materials and reducing the yield of the desired product[6].
-
Solution: Carefully control the reaction temperature based on the chosen synthetic route. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance between reaction rate and side product formation.
| Synthetic Route | Reactant | Typical Temperature Range (°C) | Reference/Rationale |
| Ester Acylation | Ethyl Glycolate | 100 - 140 °C | To drive off ethanol byproduct and ensure sufficient reaction rate. |
| Acyl Chloride Acylation | Chloroacetyl Chloride | 0 °C to Room Temp | Highly reactive; requires cooling to control the reaction rate and minimize side reactions[1]. |
| Direct Condensation | Glycolic Acid | 80 - 120 °C | Requires thermal energy to drive dehydration, but risks decomposition[2]. |
Possible Cause B: Incorrect Solvent or Reagent Ratio
-
Why it happens: The solvent plays a critical role in solubilizing reactants and mediating the reaction. A poor solvent can lead to a heterogeneous mixture with slow reaction rates. Furthermore, an incorrect stoichiometric ratio, especially an excess of the acylating agent, can strongly favor the formation of diacylated byproducts[1].
-
Solution:
-
Solvent Selection: For reactions involving polar substrates like urea, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective.
-
Stoichiometry: Begin with a 1:1 molar ratio of urea to the glycolic acid derivative. Consider a slight excess of urea (e.g., 1.1 equivalents) to ensure the complete consumption of the more expensive acylating agent and to minimize diacylation.
-
Possible Cause C: Poor Quality or Degraded Starting Materials
-
Why it happens: The purity of urea and the glycolic acid derivative is paramount. Moisture in urea can hydrolyze reactive acylating agents. Impurities in the glycolic acid source, such as glyoxylic acid, can lead to unwanted side reactions[3].
-
Solution:
-
Urea Purification: Commercial urea can be purified by recrystallization. A common method is to dissolve it in warm water (below 60°C), filter, and then reprecipitate by adding an equal volume of absolute ethanol and cooling[7]. The purified crystals should be thoroughly dried under vacuum[7].
-
Verify Acylating Agent: Use a freshly opened bottle of the glycolic acid derivative or verify its purity by NMR or other spectroscopic methods before use.
-
Problem 2: Difficulty in Product Isolation & Purification
Why it happens: (2-hydroxyacetyl)urea is a polar molecule with high water solubility, making extraction from aqueous media challenging. It can also form viscous oils instead of crystalline solids, complicating handling.
-
Solution A: Optimized Workup & Extraction:
-
After the reaction, if a polar aprotic solvent like DMF was used, it often needs to be removed under high vacuum.
-
The crude product is often soluble in water. If extraction is necessary, use a highly polar organic solvent like ethyl acetate in repeated portions (e.g., 3 x 30 mL)[8].
-
Wash the combined organic layers with brine to remove residual water before drying over an anhydrous salt like Na₂SO₄[8].
-
-
Solution B: Recrystallization:
-
Recrystallization is the most effective method for purification. Due to the product's polarity, a polar solvent system is required.
-
Absolute ethanol is a good starting point for recrystallization. Dissolve the crude product in a minimum amount of boiling ethanol and allow it to cool slowly. The process may require patience as the rate of solution can be slow[9].
-
If the product oils out, try a solvent/anti-solvent system. For example, dissolve the product in a small amount of a good solvent (like water or methanol) and then slowly add a poor solvent (like acetone or diethyl ether) until turbidity persists, then cool.
-
Section 3: Recommended Experimental Protocol
This protocol is based on the acylation of urea with an activated carboxylic acid, a common and reliable method.
Objective: To synthesize (2-hydroxyacetyl)urea via DCC coupling of glycolic acid and urea.
Materials:
-
Glycolic Acid (1.0 eq)
-
Urea (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve glycolic acid (1.0 eq), urea (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Stir at room temperature until all solids are dissolved.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC[1]. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form[1].
-
Work-up: Filter the reaction mixture to remove the precipitated DCU.
-
Purification:
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl) and then a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting materials[8].
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[8].
-
Purify the crude product by recrystallization from absolute ethanol[9].
-
Caption: Figure 3. Experimental Workflow.
References
-
Elman, A. R., et al. (n.d.). Synthesis of Urea by Ammonolysis of Propylene Carbonate. David Publishing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydroxyurea. Retrieved from [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]
-
Aouad, M. R., et al. (2023). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules, 28(5), 2305. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction scheme for urea and glyoxal derivative. Retrieved from [Link]
-
Bakibaev, A. A., et al. (2021). Synthesis of Glycolurils and Hydantoins by Reaction of Urea and 1, 2‐Dicarbonyl Compounds using Etidronic acid as a “Green catalyst”. ResearchGate. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 779-792. Retrieved from [Link]
-
Wang, Z., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8239. Retrieved from [Link]
- Google Patents. (n.d.). CN102442928A - Urea purification method.
-
Pinto, J. V., et al. (2022). Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation. Processes, 10(6), 1205. Retrieved from [Link]
-
Pannala, P., & Chintakunta, V. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 15(12), 1564. Retrieved from [Link]
-
de Marcellus, P., et al. (2011). Urea, glycolic acid, and glycerol in an organic residue produced by ultraviolet irradiation of interstellar/pre-cometary ice analogs. Astrobiology, 11(9), 871-881. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-dependent formation of (2-hydroxyethyl)urea as a function of reaction temperature. Retrieved from [Link]
-
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206. Retrieved from [Link]
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
- Google Patents. (n.d.). US3560564A - Hydroxyalkylurea process.
-
ResearchGate. (2015). What is an easy purification method to remove salts/Urea from protein (protein precipitation)? Retrieved from [Link]
-
European Patent Office. (2007). Method for purifying aqueous urea solution - EP 1857439 A1. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of glyoxylic acid with urea and substituted urea compounds... Retrieved from [Link]
-
Leshchenko, V. Y., et al. (2022). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules, 27(24), 8794. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 6. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing (2-hydroxyacetyl)urea
This is a Technical Support Center guide designed for researchers working with (2-hydroxyacetyl)urea (also known as
Current Status: Active Topic: Prevention of Spontaneous Cyclization Audience: Medicinal Chemists, Formulation Scientists, Process Engineers
Core Directive: The Stability Paradox
(2-hydroxyacetyl)urea (
The primary degradation product is Hydantoin (imidazolidine-2,4-dione) , formed via an acid-catalyzed dehydration mechanism. A secondary, less common pathway leads to 2,4-oxazolidinedione under specific pH conditions.
This guide provides the protocols required to arrest this transition and maintain the linear integrity of the molecule.
The Mechanism of Failure
To prevent cyclization, one must understand the driving force. The molecule contains both a nucleophile (the terminal urea nitrogen) and an electrophile (the
Degradation Pathway Diagram
The following diagram illustrates the competing pathways: the desired stability versus the spontaneous ring closure.
Mechanistic Insight
The transformation to hydantoin is an acid-catalyzed nucleophilic substitution (specifically an intramolecular condensation).
-
Protonation: The hydroxyl oxygen is protonated, turning
into a good leaving group ( ). -
Cyclization: The terminal nitrogen of the urea moiety attacks the
-carbon (or the carbonyl carbon followed by rearrangement), displacing water. -
Result: Formation of the thermodynamically stable 5-membered hydantoin ring.
Key Takeaway: The reaction is driven by entropy (release of water) and the stability of the heterocyclic ring. Acidic pH is the primary accelerant.
Experimental Protocols & Storage Standards
A. Storage Specifications
Do not store this compound in protic solvents for extended periods.
| Parameter | Recommended Specification | Critical Limit (Failure Point) |
| Temperature | -20°C (Desiccated) | > 25°C (Accelerates cyclization) |
| Physical State | Solid (Lyophilized powder) | Aqueous Solution (> 24 hours) |
| pH (in solution) | 6.5 – 7.5 (Buffered) | < 5.0 (Rapid Hydantoin formation) |
| Solvent System | DMSO-d6, DMF (Anhydrous) | Water, Methanol (Protic solvents promote H-bonding/reaction) |
B. Solubilization Protocol
When preparing stock solutions for assays or synthesis, follow this "Cold-Neutral" protocol to minimize spontaneous cyclization.
-
Preparation: Pre-chill the solvent (PBS pH 7.4 or DMSO) to 4°C.
-
Dissolution: Add (2-hydroxyacetyl)urea to the solvent. Vortex briefly (max 30 seconds). Do not sonicate with heat.
-
Stabilization: If aqueous, immediately buffer to pH 7.4. Unbuffered water often becomes slightly acidic due to dissolved
, which is sufficient to catalyze cyclization over time. -
Usage Window: Use aqueous solutions within 4 hours. Flash freeze aliquots at -80°C if storage is necessary.
Troubleshooting Guide (FAQs)
Issue 1: "My solution turned cloudy after 24 hours at room temperature."
Diagnosis: Hydantoin Precipitation. Hydantoin is significantly less soluble in water than the linear (2-hydroxyacetyl)urea. The cloudiness is the cyclic product precipitating out of solution.
-
Corrective Action: This is irreversible.[1][2] Discard the solution.
-
Prevention: strictly limit room temperature exposure to < 4 hours. Maintain pH at 7.0–7.4.
Issue 2: "I see an extra peak in my HPLC/LC-MS chromatogram."
Diagnosis: Isomerization. You are likely detecting the Hydantoic Acid isomer or the Hydantoin ring.
-
Verification: Check the mass.
-
(2-hydroxyacetyl)urea: MW ~118.09 Da.
-
Hydantoin: MW ~100.08 Da (Loss of
, -18 Da). -
Hydantoic Acid: MW ~118.09 Da (Isomer).
-
-
Solution: If the mass is -18 Da, it is cyclization. If the mass is identical, it is isomerization (often base-catalyzed). Adjust your mobile phase pH to be neutral; acidic mobile phases (e.g., 0.1% TFA) can cause on-column cyclization during the run.
Issue 3: "Can I use heat to dissolve the compound?"
Direct Answer: No. Heat provides the activation energy required for the intramolecular nucleophilic attack. Even mild heating (40°C) can accelerate the conversion rate by orders of magnitude.
-
Alternative: Use a co-solvent like DMSO (up to 5%) to aid solubility in aqueous buffers without heat.
Issue 4: "Why does the pH drift down over time?"
Diagnosis: Hydrolysis or Carbon Dioxide Absorption.
While cyclization is the main risk, hydrolysis of the terminal urea can release ammonia, initially raising pH, but subsequent oxidation or buffer failure can lead to drifts. However, a drop in pH is dangerous because it initiates the autocatalytic loop :
-
Fix: Use strong buffering capacity (e.g., 50 mM HEPES or Phosphate) rather than unbuffered water.
References
-
Urech, F. (1873). Ueber Lacturaminsäure und Lactylharnstoff. Annalen der Chemie, 165(1), 99-103. (Foundational text on the synthesis of hydantoin from ureido acids).
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Comprehensive review of hydantoin synthesis and stability, detailing the acid-catalyzed cyclization mechanism).
-
Meisel, T., et al. (2025).[3] Spontaneous formation of urea and its derivatives in aqueous environments. Science Advances. (Discusses the thermodynamic gradients and spontaneous formation/degradation of urea derivatives).
-
BenchChem Application Notes. (2025). Protocols for N-Acylation of Urea Derivatives. (Technical guide on handling N-acylureas and preventing side reactions).
-
Organic Chemistry Portal. Hydantoin Synthesis. (Modern synthetic methods and mechanistic discussions on the cyclization of ureido precursors).
Sources
- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 3. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Glycoloylurea (Allantoin) Solubility & Stability
Topic: Troubleshooting Solubility and Stability of N-Glycoloylurea in Aqueous Systems
Introduction: The Physicochemical Challenge
N-glycoloylurea (IUPAC: 2,5-dioxoimidazolidin-4-yl)urea), commonly known as Allantoin , is a diureide of glyoxylic acid. While widely valued for its keratolytic and soothing properties, it presents a distinct thermodynamic challenge: a rigid crystal lattice driven by extensive intermolecular hydrogen bonding.
This support guide addresses the three primary failure modes encountered by researchers:
-
Incomplete Dissolution: Failure to solubilize the target concentration.
-
Recrystallization: The formation of "glass-like" shards or grit upon cooling.
-
Hydrolytic Degradation: Loss of assay value due to pH instability.
Module 1: Thermodynamics of Dissolution
The Solubility Limit
Users often attempt to force N-glycoloylurea into solution beyond its saturation point. Unlike many salts, N-glycoloylurea has a steep solubility curve relative to temperature.
Table 1: Solubility Profile of N-Glycoloylurea in Water
| Temperature (°C) | Solubility (% w/w) | Physical State at Saturation |
| 25°C (RT) | 0.57% | Stable Solution |
| 40°C | ~1.20% | Metastable (Risk of precipitation on cooling) |
| 50°C | ~2.40% | Soluble |
| 75°C | 4.00% | Highly Soluble |
Critical Insight: If your target concentration is >0.6% at room temperature, you cannot create a stable true solution in pure water. You must either use a solubilization complex or formulate as a micro-dispersion.
FAQ: Dissolution Issues
Q: I heated my water to 80°C and the powder dissolved, but needles appeared overnight. Why? A: You exceeded the saturation limit at 25°C. When the solution cooled, the solution became supersaturated. Because N-glycoloylurea crystallizes with high lattice energy, it forms large, needle-like monoclinic prisms (often described as "shards") rather than a fine powder.
-
Corrective Action: If the concentration is >0.5%, do not dissolve it completely. Instead, disperse the excess as micronized particles during the cool-down phase (see Module 3).
Q: Can I use Ethanol to pre-dissolve it? A: No. N-glycoloylurea is practically insoluble in ethanol (<0.1%) and anhydrous alcohols. It is soluble in water and aqueous alkali.
Module 2: Chemical Stability & pH Control
The Hydrolysis Trap
N-glycoloylurea is an amphoteric molecule but is susceptible to base-catalyzed hydrolysis. In alkaline environments (pH > 8.0), the imidazolidine ring opens, degrading the active into Allantoic Acid , which eventually breaks down into Urea and Glyoxylic Acid .
Diagram 1: Stability & Degradation Logic
Caption: Stability pathway showing the critical pH window (3-8) required to prevent degradation into urea and glyoxylates.[1]
FAQ: Stability
Q: My formulation developed a slight ammonia-like odor after 3 months. What happened? A: This indicates hydrolysis.[2] If the pH drifted above 8.0 (perhaps due to interaction with basic neutralizers like Triethanolamine), the N-glycoloylurea degraded into urea, which further decomposed to release ammonia.
-
Protocol: Buffer your system to pH 5.5–6.0 using a Citrate or Phosphate buffer system.
Module 3: Experimental Protocols
Workflow A: Creating a True Solution (Concentration ≤ 0.5%)
Use this for toners, aqueous serums, and low-viscosity systems.
-
Heat: Raise water temperature to 50–55°C . (Going to 80°C is unnecessary for this concentration and wastes energy).
-
Agitate: Add N-glycoloylurea under moderate propeller agitation (500 RPM).
-
Verify: Ensure solution is crystal-clear.
-
Cool: Cool to room temperature. Since 0.5% is below the saturation point (0.57%), no recrystallization will occur.
Workflow B: The "Cool-Down" Dispersion (Concentration > 0.5%)
Use this for emulsions, creams, or high-load therapeutics where >1% is required.
Objective: Avoid recrystallization "shards" by preventing the active from ever fully dissolving and then crashing out.
-
Base Formulation: Prepare your emulsion (Oil/Water) and heat phases to 75°C as normal.
-
Exclusion: Do not add N-glycoloylurea to the hot water phase.
-
Cooling: Begin cooling the emulsion.
-
Addition (The Critical Step): Once the temperature reaches < 45°C , add the N-glycoloylurea powder.
-
Note: Use micronized grade (particle size < 10 microns) to prevent grittiness.
-
-
Dispersion: Mix at high shear (homogenizer or high-speed impeller) to disperse the particles uniformly.
-
Result: The active remains suspended as a micro-crystalline solid, avoiding the formation of large, sharp needles.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose "grittiness" or precipitation issues in your current batch.
Diagram 2: Troubleshooting Recrystallization
Caption: Diagnostic tree for identifying whether particulates are due to saturation violation (recrystallization) or insufficient energy input (incomplete dissolution).
References
-
Merck & Co. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Allantoin Monograph.
-
Cosmetic Ingredient Review (CIR). (2010). Final Report of the Safety Assessment of Allantoin and its Derivatives. International Journal of Toxicology.
-
Akema Fine Chemicals. (2019).[3] Allantoin: Physical Properties and Stability Data.[3][4][5]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 204: Allantoin.[6]
-
Ashland. (2018).[7] Allantoin Formulation Guidelines: Prevention of Recrystallization in Emulsions.
Sources
- 1. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akema.it [akema.it]
- 4. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmeticscience.net [cosmeticscience.net]
- 6. Allantoin - Wikipedia [en.wikipedia.org]
- 7. chemistscorner.com [chemistscorner.com]
Technical Support Center: Optimization of Reaction Temperature for N-glycoloylurea Production
Welcome to the technical support center for the synthesis of N-glycoloylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the reaction temperature in the production of N-glycoloylurea. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature range for the synthesis of N-glycoloylurea from urea and glycolic acid?
A1: Based on analogous reactions involving urea, a recommended starting temperature range is 80-90°C . For instance, the synthesis of glycolurils from urea and 1,2-dicarbonyl compounds, as well as the formation of hydroxymethylated urea, have been shown to proceed optimally within this temperature window.[1] It is crucial to carefully monitor the reaction as temperatures outside this range can lead to decreased yield and the formation of impurities.
Q2: How does reaction temperature influence the rate of N-glycoloylurea formation?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of reaction. However, in the synthesis of N-glycoloylurea, exceeding the optimal temperature range can lead to the thermal decomposition of both the starting materials and the product, as well as the formation of unwanted byproducts. Therefore, a balance must be struck between achieving a reasonable reaction rate and minimizing degradation.
Q3: What are the primary side reactions to be aware of when optimizing the reaction temperature?
A3: The two main side reactions of concern are the thermal decomposition of urea and the self-condensation of glycolic acid.
-
Urea Decomposition: At elevated temperatures, urea can decompose to form ammonia and isocyanic acid, which can then lead to the formation of biuret and cyanuric acid.[2]
-
Glycolic Acid Self-Condensation: Glycolic acid can undergo self-esterification to form polyglycolic acid (PGA), especially at higher temperatures.
Careful temperature control is essential to minimize these competing reactions.
Q4: Are there alternative synthesis methods for N-acylureas that proceed at milder temperatures?
A4: Yes, N-acylureas, the class of compounds to which N-glycoloylurea belongs, can be synthesized under milder conditions. One common method involves the reaction of a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (DCC), which can often be performed at room temperature.[3][4][5] Another approach is to activate the carboxylic acid, for example, by converting it to an acid chloride, which can then react with urea.[6] These methods may be suitable if thermal degradation is a significant issue in the direct reaction of urea and glycolic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-glycoloylurea and provides systematic approaches to their resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-glycoloylurea | 1. Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier. 2. Reaction temperature is too high: Thermal decomposition of starting materials or product.[2] 3. Incomplete reaction: Reaction time may be too short. | 1. Gradually increase the reaction temperature in 5°C increments, monitoring the reaction progress by TLC or HPLC. 2. Decrease the reaction temperature to the lower end of the optimal range (e.g., 80°C) and extend the reaction time.[1] 3. Increase the reaction time and monitor for the consumption of starting materials. |
| Presence of Multiple Impurities | 1. High reaction temperature: Promotes side reactions such as urea decomposition and glycolic acid self-condensation.[2] 2. Presence of moisture: Can lead to hydrolysis of the product or intermediates. | 1. Lower the reaction temperature to the recommended 80-90°C range.[1] 2. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and store reagents in a desiccator. |
| Formation of a White Precipitate (other than product) | 1. Formation of biuret or cyanuric acid: Due to the thermal decomposition of urea at high temperatures.[2] 2. Formation of polyglycolic acid (PGA): From the self-condensation of glycolic acid. | 1. Maintain the reaction temperature below the decomposition temperature of urea. A temperature of 80-90°C is a good starting point.[1] 2. Consider using a milder synthesis route, such as the carbodiimide method, if PGA formation is persistent.[3][4][5] |
| Reaction Stalls (incomplete conversion) | 1. Equilibrium has been reached. 2. Deactivation of a catalyst (if used). | 1. Consider removing a byproduct, such as water, using a Dean-Stark apparatus to drive the reaction to completion. 2. If using a catalyst, ensure it is of high quality and used in the correct proportion. Consider adding a fresh portion of the catalyst. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of N-glycoloylurea.
Objective: To determine the optimal reaction temperature that maximizes the yield and purity of N-glycoloylurea from the direct reaction of urea and glycolic acid.
Materials:
-
Urea
-
Glycolic acid
-
Suitable high-boiling point solvent (e.g., dimethylformamide, sulfolane)
-
Reaction vessel with a condenser, magnetic stirrer, and temperature probe
-
Heating mantle or oil bath with a temperature controller
-
Analytical instruments: HPLC, TLC, NMR, IR, Mass Spectrometer
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve equimolar amounts of urea and glycolic acid in the chosen solvent.
-
Temperature Screening:
-
Set up a series of parallel reactions at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
-
Ensure efficient stirring and maintain a constant temperature for a set period (e.g., 4 hours).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction.
-
Analyze the aliquots by TLC or HPLC to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
-
Work-up and Isolation:
-
Once the reaction is deemed complete (or has reached a plateau), cool the reaction mixture to room temperature.
-
Isolate the crude product. The specific method will depend on the solvent used and the properties of N-glycoloylurea (e.g., precipitation by adding a non-solvent, crystallization, or column chromatography).
-
-
Analysis and Characterization:
-
Determine the yield of the isolated product for each reaction temperature.
-
Assess the purity of the product using HPLC.
-
Confirm the identity and structure of the N-glycoloylurea using:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the urea and amide, N-H, and O-H).
-
Mass Spectrometry: To determine the molecular weight.[6]
-
-
Data Presentation:
The results of the temperature optimization study can be summarized in a table for easy comparison.
| Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 70 | 4 | Slow reaction rate | ||
| 80 | 4 | Good yield, high purity | ||
| 90 | 4 | Highest yield, slight increase in impurities | ||
| 100 | 4 | Decreased yield, significant impurity formation | ||
| 110 | 4 | Low yield, major decomposition observed |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues in N-glycoloylurea synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prequelskin.com [prequelskin.com]
- 5. Anthranilic acid, n-glycoloyl-n-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Hydroxyacetyl)urea
Topic: Removal of Unreacted Urea from (2-Hydroxyacetyl)urea Mixtures Document ID: TSC-PUR-042 Last Updated: 2025-05-12
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of (2-hydroxyacetyl)urea (also known as
A frequent challenge in this synthesis is the persistence of unreacted urea, which shares similar solubility profiles (polar, water-soluble) with the product. High-purity applications, particularly in pharmaceutical screening, require strict removal of urea to prevent interference in biological assays or subsequent cyclization steps.
This guide is structured into three autonomous modules:
-
Solubility-Based Purification (Primary Method)
-
Enzymatic Polishing (Trace Removal)
-
Analytical Verification
Module 1: Solubility-Based Purification
Objective: Bulk removal of urea (>95%) using solvent selectivity.
The Science of Separation
Urea is highly soluble in water (
Troubleshooting Guide: Recrystallization
Q: My product is co-crystallizing with urea. How do I separate them? A: You are likely using too little solvent or cooling too rapidly. Urea acts as a "guest" in the crystal lattice if the mother liquor becomes supersaturated too quickly.
Protocol 1.1: Ethanol-Water Selective Leaching Best for: Crude mixtures containing >10% urea.
-
Dry the Crude: Ensure the crude solid is completely dry. Water content promotes urea solubility into the solid phase.
-
Slurry Formation: Suspend the crude solid in cold absolute ethanol (5 mL per gram of solid). Do not heat initially.
-
Why? Urea is soluble in ethanol (
), whereas acylureas are often sparingly soluble in cold ethanol.
-
-
Agitation: Stir vigorously for 30 minutes at 0°C.
-
Filtration: Filter the suspension while cold.
-
Wash: Wash the filter cake with a small volume of ice-cold ethanol.
-
Check Filtrate: Evaporate a small aliquot of the filtrate. If it contains significant urea (confirmed by TLC, see Module 3), repeat the wash.
Q: The ethanol wash didn't work. What next? A: If the urea burden is high, you must use a Recrystallization from Water with strict temperature control.
Protocol 1.2: Aqueous Recrystallization
-
Dissolve the mixture in the minimum amount of boiling water .
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Critical Step: Filter the crystals and wash with ice-cold water .
-
Note: You will lose some product in the aqueous mother liquor, but urea will preferentially stay in solution due to its extreme hydrophilicity.
-
Decision Logic: Solvent Selection
The following diagram illustrates the decision process for solvent selection based on impurity levels.
Figure 1: Decision matrix for selecting the appropriate purification vector based on urea concentration and yield requirements.
Module 2: Enzymatic Polishing (Trace Removal)
Objective: Removal of stubborn trace urea (<5%) without product loss.
The Science: Urease Specificity
When physical separation fails, biochemical specificity succeeds. The enzyme Urease (EC 3.5.1.[1][2]5) specifically hydrolyzes the amide bond in urea but does not hydrolyze the imide-like bond in (2-hydroxyacetyl)urea under controlled conditions.
Reaction:
Protocol 2.1: Urease Treatment
Q: Can I use this method on my bulk crude? A: No. This is a polishing step. High concentrations of urea produces massive amounts of ammonia, drastically shifting pH and potentially damaging the product.[3] Use this only for mixtures with <5% urea.
Reagents:
-
Jack Bean Urease (Type III or equivalent, ~15,000 units/g).
-
Phosphate Buffer (pH 7.0).
Step-by-Step:
-
Dissolution: Dissolve the semi-pure (2-hydroxyacetyl)urea in a minimal volume of phosphate buffer (pH 7.0).
-
Enzyme Addition: Add Urease (approx. 100 units per mmol of expected urea impurity).
-
Incubation: Incubate at 30°C for 2-4 hours .
-
Termination: Acidify slightly to pH 4-5 with dilute HCl to denature the enzyme and convert dissolved
to . -
Isolation:
-
Lyophilize (freeze-dry) the solution to remove water.
-
Extract the solid residue with warm ethanol or acetone .
-
Result: (2-Hydroxyacetyl)urea dissolves; inorganic salts (
, phosphates) and denatured enzyme protein remain insoluble. -
Filter and evaporate the solvent.
-
Figure 2: Enzymatic workflow for the selective hydrolysis of urea impurities.
Module 3: Analytical Verification
Objective: Confirming the absence of urea.
Data Table: Solubility & Detection
| Property | Urea | (2-Hydroxyacetyl)urea |
| Water Solubility (20°C) | ~1080 mg/mL | Moderate (<100 mg/mL)* |
| Ethanol Solubility | ~50 mg/mL | Sparingly Soluble |
| TLC (Ehrlich's Reagent) | Bright Yellow/Orange | Faint Yellow or No Color |
| 1H NMR (DMSO-d6) |
*Solubility of acylureas varies by specific derivative but is consistently lower than urea.
Protocol 3.1: TLC Visualization (Ehrlich’s Test)
Standard UV visualization is often insufficient because urea has weak UV absorption. You must use a stain.
-
Plate: Silica Gel 60 F254.
-
Eluent: 10% Methanol in Dichloromethane (DCM).
-
Stain Preparation (Ehrlich’s Reagent):
-
Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of 95% Ethanol.
-
Add 50 mL of concentrated HCl.
-
-
Procedure: Run the TLC. Dip the plate in the stain and heat with a heat gun.
-
Result: Urea appears as a distinct bright yellow/orange spot . The acylurea product typically stains much slower or differently due to the electron-withdrawing carbonyl group reducing nucleophilicity.
-
Protocol 3.2: NMR Verification
In DMSO-d6:
-
Urea: Look for a broad singlet at 5.5 – 5.8 ppm .
-
Product: Look for the methylene protons (
) around 3.8 – 4.0 ppm and the distinct amide protons downfield (often >10 ppm for the imide-like NH).
References
-
Solubility Data: Urea. PubChem Database. National Center for Biotechnology Information.
-
TLC Staining: Thin Layer Chromatography Stains. University of Liverpool, Department of Chemistry.
-
Enzymatic Mechanism: Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic.
- General Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
Technical Support Center: Thermal Degradation of (2-Hydroxyacetyl)urea
Welcome to the technical support center for the analysis of (2-hydroxyacetyl)urea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the thermal degradation of (2-hydroxyacetyl)urea.
Introduction to Thermal Stability of (2-Hydroxyacetyl)urea
(2-Hydroxyacetyl)urea is a molecule of interest in pharmaceutical development due to its structural similarity to hydroxyurea, an established therapeutic agent.[1][2][3][4] Understanding its thermal stability is paramount for defining storage conditions, manufacturing processes, and predicting shelf-life. Thermal degradation can lead to loss of potency, formation of toxic impurities, and changes in physicochemical properties. This guide will explore the expected degradation pathways, provide answers to frequently asked questions, and offer troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation products of (2-hydroxyacetyl)urea under heat?
Based on the well-documented thermal decomposition of urea and related structures, the primary degradation of (2-hydroxyacetyl)urea is expected to initiate with the cleavage of the urea moiety.[5][6][7] The initial step is likely the formation of isocyanic acid and 2-amino-2-hydroxyacetamide. Subsequently, isocyanic acid can react with undegraded (2-hydroxyacetyl)urea to form biuret- and triuret-like structures.[8] The hydroxyacetyl group may also undergo reactions such as oxidation or elimination depending on the experimental conditions.
Q2: At what temperature does the degradation of (2-hydroxyacetyl)urea likely begin?
Q3: How can I identify the degradation products of (2-hydroxyacetyl)urea?
A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is ideal for separating and identifying the degradation products in a complex mixture.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of isolated degradation products.
Q4: Can the degradation pathway be influenced by the atmosphere (e.g., inert vs. oxidative)?
Absolutely. In an inert atmosphere (e.g., nitrogen or argon), the degradation is primarily driven by heat, leading to the pathways described in Q1. In an oxidative atmosphere (e.g., air), the hydroxyacetyl moiety is susceptible to oxidation, which can lead to the formation of different byproducts, including organic acids and aldehydes.
Troubleshooting Guide for Thermal Analysis Experiments
This section addresses common issues encountered during the thermal analysis of (2-hydroxyacetyl)urea using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12][13]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Irreproducible TGA/DSC results | 1. Inconsistent sample mass.[11]2. Variation in heating rate.3. Non-homogenous sample. | 1. Use a consistent sample mass (typically 5-10 mg) for all experiments.2. Maintain a constant heating rate (e.g., 10 °C/min) for comparability.3. Ensure the sample is finely ground and homogenous. |
| Baseline drift in DSC thermogram | 1. Improper sample packing in the pan.2. Contamination of the sample holder or sensor.[10] | 1. Ensure the sample is evenly distributed at the bottom of the pan.2. Clean the sample holder and sensor according to the instrument manual. |
| Unexpected peaks in the DSC curve | 1. Sample polymorphism or phase transitions.2. Interaction between the sample and the pan material.[10] | 1. Characterize the solid-state properties of the starting material using techniques like X-ray diffraction (XRD).2. Use an inert pan material (e.g., gold-plated stainless steel) if reactivity is suspected. |
| Weight loss at low temperatures in TGA | 1. Presence of residual solvent or moisture. | 1. Dry the sample under vacuum before analysis.2. Perform a TGA run with a slow heating rate at the beginning to remove volatiles. |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Profile by TGA
Objective: To determine the onset temperature of decomposition and the mass loss profile of (2-hydroxyacetyl)urea.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered (2-hydroxyacetyl)urea into a clean TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Air (specify in your report)
-
Flow Rate: 20-50 mL/min
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 600 °C
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the major degradation products of (2-hydroxyacetyl)urea after thermal stress.
Methodology:
-
Sample Preparation: Heat a known quantity of (2-hydroxyacetyl)urea at a specific temperature (determined from TGA, e.g., 180 °C) for a defined period. Dissolve the stressed sample in a suitable solvent (e.g., water or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Compare the chromatograms of the stressed and unstressed samples. Identify the new peaks in the stressed sample and analyze their mass spectra to propose the structures of the degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed thermal degradation pathways of (2-hydroxyacetyl)urea.
Caption: Proposed initial thermal degradation of (2-hydroxyacetyl)urea.
Caption: Formation of higher-order degradation products.
References
-
Thermochimica Acta. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. PMC - NIH. [Link]
-
Awad, W. H., & Wilkie, C. A. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. e-Publications@Marquette. [Link]
-
Saha, S., et al. (2015). Morphology, thermal stability and thermal degradation kinetics of cellulose-modified urea–formaldehyde resin. Indian Academy of Sciences. [Link]
-
Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. PMC - NIH. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind Hydroxyurea: Mechanism and Applications. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement. Red Thermo. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. PubMed. [Link]
-
Wikipedia. (n.d.). Urea. Wikipedia. [Link]
-
Di Mola, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
-
ResearchGate. (n.d.). Time-dependent formation of (2-hydroxyethyl)urea as a function of.... ResearchGate. [Link]
-
ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). How Does Urea Decompose?. YouTube. [Link]
-
MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. [Link]
-
Revue Roumaine de Chimie. (2006). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]
-
CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. [Link]
-
ResearchGate. (2025). (PDF) The Cell Killing Mechanisms of Hydroxyurea. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry. [Link]
-
Analytical Chemistry. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]
- Google Patents. (n.d.). US3592741A - Method for analysis of urea.
-
American Pharmaceutical Review. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Organic Chemistry Portal. [Link]
Sources
- 1. The Cell Killing Mechanisms of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Urea - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mt.com [mt.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
1H NMR Characterization of (2-Hydroxyacetyl)urea
Executive Summary
(2-Hydroxyacetyl)urea (also known as N-carbamoylglycolamide or acyclic glycolylurea) represents a critical intermediate often confused with its cyclic analog, Hydantoin (imidazolidine-2,4-dione).[1][2] Accurate characterization is essential in metabolic studies, ureide synthesis, and degradation analysis of hydantoin-based anticonvulsants.[1][2]
While Mass Spectrometry (LC-MS) provides molecular weight confirmation (
This guide outlines the definitive protocol for characterizing (2-hydroxyacetyl)urea, focusing on the critical differentiation from hydantoin using solvent-dependent proton exchange dynamics.[1][2]
Structural Analysis & Theoretical Grounding
To interpret the NMR data correctly, one must understand the labile proton environment of the target molecule versus its cyclic alternative.[2]
The Structural Challenge[2][3]
-
Target: (2-Hydroxyacetyl)urea (Acyclic).[1][2] Contains a primary amide (
), a secondary imide-like amide ( ), and a hydroxyl group ( ).[1][2] -
Alternative: Hydantoin (Cyclic).[1][2] Contains two secondary amides (
at N1 and N3) and no hydroxyl group (in its stable keto form).[1][2]
Diagram 1: Analytical Decision Matrix (NMR vs. MS)
Caption: Decision matrix highlighting why DMSO-d6 is strictly required over D2O or LC-MS for distinguishing (2-hydroxyacetyl)urea from hydantoin.
Comparative Analysis: Performance & Alternatives
The following table compares (2-hydroxyacetyl)urea characterization against its primary structural isomer (Hydantoin) and alternative analytical techniques.
Table 1: Comparative Analytical Performance
| Feature | (2-Hydroxyacetyl)urea (Target) | Hydantoin (Alternative) | Methodological Insight |
| Structure | Cyclic Imidazolidine-2,4-dione | Acyclic vs. Cyclic | |
| Shifts are too similar for definitive ID.[1][2][3] | |||
| Hydroxyl ( | Visible ( | Absent | Key Differentiator. Requires DMSO-d6.[1][2] |
| Amide ( | Visible (Broad, 2H, | Absent | Key Differentiator. Hydantoin has no |
| Imide ( | 1 Proton ( | 2 Protons ( | Count integration carefully. |
| D2O Behavior | All | All | Avoid D2O for structural proof; use for purity check only. |
Experimental Protocol
This protocol is designed to maximize the visibility of exchangeable protons (
Reagents & Equipment[1][2][3][5][6][7][8]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1][2]
-
Instrument: 400 MHz NMR spectrometer (or higher).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5–10 mg of the sample in 600 µL of DMSO-d6.
-
Critical: Ensure the sample is dry. Residual water (
) in the sample will appear around 3.33 ppm in DMSO and can broaden the exchangeable peaks through hydrogen bonding.[2]
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 or zg (30° or 90° pulse).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The quaternary carbons and rigid carbonyl environments in ureides often have long T1 relaxation times. A short D1 will suppress the integration of the amide protons, leading to incorrect H-counting.[1]
-
-
-
Processing:
Diagram 2: Experimental Workflow & Causality
Caption: Workflow emphasizing the preservation of labile protons through solvent choice and relaxation delay optimization.
Data Interpretation & Results
The following chemical shifts are characteristic of (2-hydroxyacetyl)urea in DMSO-d6.
Chemical Shift Table (DMSO-d6)[1][2][9]
| Moiety | Type | Shift ( | Multiplicity | Integral | Interpretation |
| Imide NH | 10.20 – 10.50 | Broad Singlet | 1H | Highly deshielded due to flanking carbonyls.[1] | |
| Urea NH₂ | 7.10 – 7.50 | Broad Singlet | 2H | Characteristic of terminal urea. May appear as two humps if rotation is restricted. | |
| Hydroxyl OH | 5.40 – 5.60 | Triplet or Broad S | 1H | Couples to | |
| Methylene | 3.80 – 4.00 | Doublet or Singlet | 2H | Appears as doublet if coupled to OH; singlet if OH is exchanging.[1] |
Detailed Spectral Analysis[1][2][3][5][9]
-
The "Smoking Gun" (OH Signal): In a clean, dry DMSO-d6 sample, the hydroxyl proton at ~5.5 ppm is the definitive proof of the acyclic structure.[1][2] In Hydantoin, this signal is mathematically impossible.[1][2] If you see a triplet here, it confirms the
connectivity.[1] -
The Urea Terminus (
): The acyclic form possesses a terminal group.[2] In DMSO, these protons often appear as a broad signal around 7.2 ppm.[1][2] In contrast, Hydantoin has two distinct protons (N1 and N3) which are usually far apart (e.g., ~10.6 ppm and ~7.9 ppm) and integrate to 1H each.[1][2] -
The Methylene (
):-
Acyclic: If the OH coupling is resolved, the
appears as a doublet ( Hz).[1][2] -
Cyclic (Hydantoin): The
is always a singlet (at position 5 of the ring).[2] -
Note: If the sample contains trace water/acid, the OH exchange becomes fast, collapsing the acyclic
doublet into a singlet.[1][2] This mimics the hydantoin spectrum. Therefore, the presence of the OH peak is more diagnostic than the multiplicity of the CH2 peak. [1][2]
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for ureide and amide shifts).
-
SDBS Database. (2023).[2] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link] (Reference for Hydantoin and Urea derivatives comparison).[1][2]
-
Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][2] [Link] (Foundational chemistry of the cyclic vs acyclic equilibrium).
-
PubChem. (2023).[2] Compound Summary: (2-Hydroxyacetyl)urea.[1][2] National Library of Medicine. [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of (2-Hydroxyacetyl)urea
Executive Summary: The "Chameleon" Analyte
(2-Hydroxyacetyl)urea (CAS: 1561-06-4), often encountered as a metabolite in purine catabolism or a degradation product of hydantoin-based anticonvulsants, presents a unique analytical challenge. Unlike stable ureides, this compound exhibits thermal instability that frequently leads to misidentification as Hydantoin (glycolylurea) in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
This guide provides a definitive technical comparison of the fragmentation patterns of (2-hydroxyacetyl)urea against its structural analogs and cyclization products. We establish the LC-ESI-MS/MS workflow as the "Gold Standard" for intact analysis while defining the specific derivatization protocols required for accurate GC-MS profiling.
Structural Context & Chemical Identity[1][2][3][4]
To interpret the mass spectrum, one must first understand the molecule's lability. (2-Hydroxyacetyl)urea is essentially the open-chain hydrated form of hydantoin.
| Feature | (2-Hydroxyacetyl)urea | Hydantoin (Alternative 1) | Acetylurea (Alternative 2) |
| Structure | Cyclic Imide ( | ||
| Formula | |||
| MW | 118.09 | 100.08 | 102.09 |
| Key Property | Thermally cyclizes to Hydantoin | Stable ring structure | Stable; lacks hydroxyl |
The "Artifact" Trap: Native Electron Ionization (EI)
Critical Warning: Direct injection of (2-hydroxyacetyl)urea into a hot GC inlet (
Consequently, the native EI spectrum of (2-hydroxyacetyl)urea is virtually indistinguishable from that of commercial Hydantoin.
-
Observed Parent Ion:
100 (Not 118). -
Base Peak:
30 ( ) or 72 (Loss of CO).
The Gold Standard: LC-ESI-MS/MS Fragmentation
Liquid Chromatography coupled with Electrospray Ionization (ESI) in positive mode avoids thermal degradation, allowing detection of the protonated molecular ion
Primary Fragmentation Pathway ( )
Unlike the cyclic hydantoin (
-
Deamidation / Cyclization (
119 102): The most abundant fragment often arises from the loss of (17 Da). This is mechanistically significant as it likely represents the gas-phase cyclization to a protonated hydantoin-like species or an oxazolone derivative.- Da.
-
Dehydration (
119 101): Loss of water from the terminal hydroxyl group.- Da.
-
Note: This ion is isobaric with protonated Hydantoin, but its ratio relative to
119 distinguishes the parent.
-
Ureido Cleavage (
119 60 or 59): Cleavage of the central amide bond ( ) is diagnostic for the open-chain structure.-
60: Protonated Urea (
). -
59: Glycolyl cation (
).
-
60: Protonated Urea (
Comparative ESI Data Profile
| Ion ( | Identity | (2-Hydroxyacetyl)urea | Hydantoin | Acetylurea |
| Precursor | 119 | 101 | 103 | |
| Fragment 1 | 102 (High) | 84 (Low) | 86 (Low) | |
| Fragment 2 | 101 (Medium) | - | - | |
| Fragment 3 | $[M+H - 42/43]^+ $ | 76 (Loss of HNCO) | 58 (Loss of HNCO) | 61 (Loss of Ketene) |
| Diagnostic | Core Cleavage | 60 (Urea) | 44 ( | 60 (Urea) |
Alternative Protocol: GC-MS with TMS Derivatization
For researchers restricted to GC-MS, silylation is mandatory to "lock" the open-chain structure and prevent cyclization.
Protocol:
-
Reagent: BSTFA + 1% TMCS.
-
Conditions: 60°C for 30 mins.
-
Target Derivative: Tri-TMS-(2-hydroxyacetyl)urea.
-
Formula:
. -
MW Calculation:
.
-
Fragmentation of Tri-TMS Derivative:
-
319:
(Loss of methyl). -
147: Pentamethyldisiloxane cation (
). This rearrangement ion is highly characteristic of compounds with multiple TMS groups in proximity. -
73: Trimethylsilyl cation (
). Base peak.[1]
Visualizations of Fragmentation Pathways[1][6][7][8][9]
Diagram 1: ESI-MS/MS Fragmentation Logic
This diagram illustrates the competition between cyclization and direct cleavage in the LC-MS environment.
Caption: Figure 1.[2][3][4] ESI-MS/MS fragmentation pathway of (2-hydroxyacetyl)urea (
Diagram 2: Analytical Decision Tree
A workflow to ensure correct identification and avoid the "Hydantoin Artifact."
Caption: Figure 2. Analytical workflow decision tree. Native GC-MS leads to false identification of Hydantoin; derivatization or LC-MS is required.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Hydantoin. National Institute of Standards and Technology.[6][7] [Link]
-
PubChem. (2023). Compound Summary: (2-Hydroxyacetyl)urea. National Center for Biotechnology Information. [Link]
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling of biological samples. Journal of Experimental Botany. [Link]
-
Dudley, E., et al. (2010). Mass spectrometry of nucleosides and nucleic acids. International Journal of Mass Spectrometry. (Contextual grounding for ureide fragmentation). [Link]
Sources
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole [webbook.nist.gov]
- 7. N-Methylglycine [webbook.nist.gov]
A Spectroscopic Guide to Differentiating (2-hydroxyacetyl)urea and Glycolamide
In the realm of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomeric compounds, sharing the same molecular formula but differing in atomic arrangement, often present a significant analytical challenge. This guide provides a comprehensive spectroscopic framework for distinguishing between two such isomers: (2-hydroxyacetyl)urea (a derivative of hydroxyurea) and glycolamide (also known as 2-hydroxyacetamide). While both compounds possess the same elemental composition (C₂H₅NO₂), their distinct functional groups—a urea and a primary amide, respectively—give rise to unique spectral fingerprints.
This document will navigate researchers, scientists, and drug development professionals through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these two molecules. We will delve into the theoretical underpinnings of why each technique is suitable, provide detailed, field-proven experimental protocols, and present a comparative analysis of the expected spectral data.
The Structural Challenge: A Tale of Two Isomers
At first glance, (2-hydroxyacetyl)urea and glycolamide appear structurally similar. Both contain a carbonyl group, a hydroxyl group, and nitrogen-hydrogen bonds. However, the connectivity of these functionalities is fundamentally different, leading to distinct chemical environments for the constituent atoms. This difference is the key to their spectroscopic differentiation.
Figure 1: Molecular Structures
Caption: Molecular structures of (2-hydroxyacetyl)urea and glycolamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about their chemical environment, connectivity, and spatial relationships.
Theoretical Basis for Differentiation
The key to distinguishing (2-hydroxyacetyl)urea and glycolamide by NMR lies in the number and nature of their respective proton (¹H) and carbon (¹³C) environments.
-
¹H NMR:
-
(2-hydroxyacetyl)urea is expected to show distinct signals for the protons of the -CH₂- group, the hydroxyl (-OH) proton, and the protons of the two different amine (-NH and -NH₂) groups. The methylene protons adjacent to the carbonyl and hydroxyl groups will have a characteristic chemical shift. The urea moiety contains two types of N-H protons which, depending on the solvent and temperature, may appear as separate, broad signals.
-
Glycolamide , in contrast, has a simpler structure with protons from the -CH₂- group, the hydroxyl (-OH) group, and a single primary amide (-NH₂) group. The methylene protons are adjacent to a carbonyl group and a hydroxyl group, similar to (2-hydroxyacetyl)urea, but the electronic environment of the carbonyl group (amide vs. urea) will induce subtle differences in their chemical shift. The two protons of the primary amide are chemically equivalent and will likely appear as a single, broad signal.
-
-
¹³C NMR:
-
(2-hydroxyacetyl)urea will exhibit two distinct carbonyl carbon signals due to the urea and acetyl functionalities. It will also show a signal for the methylene (-CH₂) carbon.
-
Glycolamide will only have one carbonyl carbon signal from the amide group, in addition to the methylene carbon signal. This difference in the number of carbonyl signals is a definitive marker for distinguishing the two isomers.
-
Predicted and Experimental NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Environment | (2-hydroxyacetyl)urea (Predicted) | Glycolamide (Experimental) | Key Differentiator |
| -CH₂- | ~4.1 | ~4.0 | Subtle shift due to different carbonyl environments |
| -OH | Variable (broad) | Variable (broad) | Not a primary differentiator |
| -NH- (urea) | ~7.0-8.0 (broad) | N/A | Presence of a downfield -NH- signal |
| -NH₂ (urea) | ~5.5-6.5 (broad) | N/A | Presence of a urea -NH₂ signal |
| -NH₂ (amide) | N/A | ~7.0-7.5 (broad) | Presence of a single, broad amide -NH₂ signal |
Note: Predicted values are based on cheminformatics software and may vary depending on the solvent and experimental conditions. Experimental data for glycolamide is sourced from SpectraBase.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | (2-hydroxyacetyl)urea (Predicted) | Glycolamide (Predicted) | Key Differentiator |
| C=O (urea) | ~160 | N/A | Presence of two distinct carbonyl signals |
| C=O (acetyl/amide) | ~175 | ~178 | |
| -CH₂- | ~62 | ~61 | Minor shift |
Note: Predicted values are generated using standard NMR prediction algorithms.[2][3]
Figure 2: NMR Differentiation Workflow
Caption: Decision workflow for isomer identification using ¹³C NMR.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical as labile protons (-OH, -NH) may exchange with deuterium in D₂O, leading to signal disappearance. DMSO-d₆ is often a good choice for observing these exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate all signals to determine the relative number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.
-
Pay close attention to the carbonyl region of the spectrum (typically 160-180 ppm).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the number of signals, their chemical shifts, and multiplicities (for ¹H) to the expected patterns for (2-hydroxyacetyl)urea and glycolamide.
-
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The frequencies of these vibrations are characteristic of the types of chemical bonds present, making IR spectroscopy an excellent tool for identifying functional groups.
Theoretical Basis for Differentiation
The primary distinction between (2-hydroxyacetyl)urea and glycolamide in the IR spectrum will arise from the different vibrational modes of the urea and primary amide functionalities.
-
Carbonyl (C=O) Stretching: Both molecules will show a strong C=O stretching absorption. However, the position of this band is sensitive to the electronic environment. The C=O bond in a primary amide (glycolamide) typically absorbs at a lower wavenumber (around 1650 cm⁻¹) than the C=O in the acetyl portion of (2-hydroxyacetyl)urea (around 1700-1720 cm⁻¹). The urea carbonyl has a more complex behavior and its absorption may be coupled with other vibrations.
-
N-H Vibrations:
-
(2-hydroxyacetyl)urea: The urea moiety has both -NH- and -NH₂ groups. This will result in a complex pattern of N-H stretching and bending vibrations. Typically, ureas show multiple bands in the 3200-3500 cm⁻¹ region.[4]
-
Glycolamide: A primary amide (-NH₂) will typically show two N-H stretching bands in the 3100-3500 cm⁻¹ region (symmetric and asymmetric stretches) and a strong N-H bending (scissoring) vibration around 1600-1640 cm⁻¹.
-
-
C-N Stretching: The C-N stretching vibrations will also differ between the two molecules, although these are often found in the complex fingerprint region (below 1500 cm⁻¹) and can be more difficult to assign definitively.
Experimental and Predicted IR Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | (2-hydroxyacetyl)urea (Predicted) | Glycolamide (Experimental - NIST)[5] | Key Differentiator |
| O-H Stretch | 3300-3500 (broad) | 3300-3500 (broad) | Overlaps with N-H stretches |
| N-H Stretch | 3200-3500 (multiple bands) | ~3400, ~3200 (two distinct bands) | More complex N-H stretching region for the urea derivative |
| C=O Stretch | ~1710 (acetyl), ~1660 (urea) | ~1650 | Presence of a higher frequency C=O stretch |
| N-H Bend | ~1620 | ~1610 | Often coupled with C=O stretch |
Note: Predicted values are based on typical ranges for the respective functional groups.[6]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
-
Spectrum Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum using the instrument software.
-
Identify the key absorption bands and compare their positions and shapes to the expected values for each isomer.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. By ionizing molecules and analyzing the masses of the resulting parent ion and its fragments, we can determine the molecular weight and gain valuable structural information.
Theoretical Basis for Differentiation
While (2-hydroxyacetyl)urea and glycolamide have the same nominal molecular weight (75 g/mol ), their different structures will lead to distinct fragmentation patterns upon ionization. The fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.
-
(2-hydroxyacetyl)urea: The fragmentation is likely to be initiated by cleavage at the bonds adjacent to the carbonyl groups and the nitrogen atoms of the urea moiety. A characteristic fragmentation of N-acylureas involves the cleavage of the N-C bond of the urea group, with the elimination of an isocyanate moiety.[7]
-
Glycolamide: As a primary amide, a common fragmentation pathway is the α-cleavage, leading to the formation of the [H₂N-C=O]⁺ ion (m/z 44).[8] Another likely fragmentation is the loss of the hydroxyl group or water.
Predicted Fragmentation Patterns
Figure 3: Predicted Mass Spectral Fragmentation
Caption: Plausible fragmentation pathways for the two isomers.
Table 4: Key Mass Spectral Fragments (m/z)
| Fragment | (2-hydroxyacetyl)urea (Predicted) | Glycolamide (Experimental - SpectraBase)[1] | Key Differentiator |
| Molecular Ion [M]⁺• | 104 | 75 | Different molecular weights |
| [M - CH₂OH]⁺ | N/A | 44 | Prominent fragment for glycolamide |
| [H₂NCO]⁺ | 44 | 44 | Common fragment, but likely different relative intensities |
| [M - NH₂]⁺ | 88 | 59 | Different fragment masses |
| [M - H₂NCO]⁺ | 61 | 31 | Different fragment masses |
Note: The molecular weight of (2-hydroxyacetyl)urea is 104.1 g/mol , while that of glycolamide is 75.07 g/mol . This fundamental difference is the most straightforward distinguishing feature in mass spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-150) to detect the molecular ion and its fragments.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern and compare it to the expected pathways for each isomer. The relative intensities of the fragment ions can provide additional confirmation.
-
Conclusion
The differentiation of (2-hydroxyacetyl)urea and glycolamide, while challenging due to their isomeric nature, can be achieved systematically using a combination of standard spectroscopic techniques. ¹³C NMR spectroscopy offers the most definitive distinction through the number of carbonyl signals. ¹H NMR provides complementary information based on the different types of N-H protons. IR spectroscopy allows for the identification of the characteristic vibrational modes of the urea versus the primary amide functionality. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and offers further structural confirmation through the analysis of distinct fragmentation patterns. By employing these techniques in a coordinated manner, researchers can confidently identify and characterize these and other structurally similar molecules, ensuring the integrity and accuracy of their scientific endeavors.
References
-
ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
SpectraBase. (n.d.). Glycolamide. Wiley Science Solutions. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of Urea. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of 2-hydroxyethyl urea from ethanolamine and urea. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Cheminfo. (n.d.). 13C Prediction. Retrieved from [Link]
-
NIST. (n.d.). Glycolamide. NIST Chemistry WebBook. [Link]
-
Singh, S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBS. Retrieved from [Link]
-
Reaxys. (n.d.). Chemical Database. Elsevier. [Link]
-
LibreTexts. (2021, May 4). Fragmentation of Amides. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. IR spectra prediction [cheminfo.org]
- 3. Prediction of glycopeptide fragment mass spectra by deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 5. Infrared spectra prediction [cheminfo.org]
- 6. Page not found - Documentation [docs.chemaxon.com:443]
- 7. youtube.com [youtube.com]
- 8. ccs.neu.edu [ccs.neu.edu]
Crystal Engineering of Ureides: Structural Analysis of (2-Hydroxyacetyl)urea
Executive Summary
This guide provides a technical comparison between (2-hydroxyacetyl)urea and its parent analogue, Acetylurea . While Acetylurea serves as the foundational "control" in ureide crystal engineering, the introduction of the hydroxyl group in (2-hydroxyacetyl)urea fundamentally alters the supramolecular synthon landscape.
For drug development professionals, understanding this structural shift is critical. The transition from a hydrophobic methyl terminus (Acetylurea) to a hydrophilic glycolyl terminus ((2-hydroxyacetyl)urea) drastically impacts aqueous solubility , tabletability , and bioavailability . This guide outlines the crystallographic metrics, hydrogen bonding networks, and experimental protocols required to characterize these differences.
Comparative Analysis: Acetylurea vs. (2-Hydroxyacetyl)urea
The following analysis treats Acetylurea as the baseline standard (well-characterized in literature) and (2-Hydroxyacetyl)urea as the functionalized target.
Crystallographic & Physicochemical Metrics
The substitution of a hydrogen atom with a hydroxyl group (-OH) is not merely a change in mass; it is a "functional group switch" that activates new intermolecular forces.
| Feature | Acetylurea (Baseline) | (2-Hydroxyacetyl)urea (Target) | Impact on Performance |
| Formula | Increased polar surface area (PSA). | ||
| Crystal System | Orthorhombic ( | Monoclinic/Triclinic (Predicted*) | Lower symmetry often correlates with denser packing due to -OH directional bonding. |
| H-Bond Donors | 2 (Urea | 3 (Added | Creates potential for 3D cross-linking rather than 1D ribbons. |
| Melting Point | 216–218 °C | > 220 °C (Estimated) | Higher lattice energy due to extra H-bonds increases thermal stability. |
| Solubility (Water) | Moderate | High | The glycolyl group significantly lowers the logP, enhancing aqueous solubility. |
*Note: While Acetylurea crystallizes in high-symmetry groups (Pbca), glycolyl derivatives often adopt lower symmetry (P21/c or P-1) to accommodate the angular requirements of the hydroxyl hydrogen bond.
Supramolecular Synthon Analysis
In crystal engineering, we analyze structures using Graph Set Notation .
-
Acetylurea (The Ribbon Motif): Acetylurea molecules self-assemble primarily via the urea headgroup. The dominant motif is the
homodimer or chains , forming infinite 1D ribbons. The acetyl tail is sterically active but crystallographically "silent" regarding strong H-bonds. -
** (2-Hydroxyacetyl)urea (The Network Motif):** The -OH group disrupts the simple ribbon. It acts as both a donor and acceptor.[1][2]
-
Primary Interaction: Urea-Urea
dimer persists (robust synthon). -
Secondary Interaction: The terminal -OH donates to the carbonyl oxygen of a neighboring ribbon.
-
Result: Transformation from 1D Ribbons
2D Sheets or 3D Networks .
-
Visualization of Structural Logic
The following diagrams illustrate the synthesis workflow and the connectivity shift in the crystal lattice.
Synthesis & Crystallization Workflow
Caption: Workflow for synthesizing and isolating single crystals of (2-hydroxyacetyl)urea for structural analysis.
Hydrogen Bonding Connectivity (Graph Set Logic)
Caption: Structural shift from 1D ribbons (Acetylurea) to 3D networks ((2-hydroxyacetyl)urea) driven by the hydroxyl group.
Experimental Protocols
To validate the structural differences described above, the following protocols must be executed. These are designed to be self-validating (i.e., failure at one step indicates a specific parameter adjustment is needed).
Synthesis of (2-Hydroxyacetyl)urea
Context: Direct condensation is often difficult due to polymerization. The preferred route uses acyl chlorides or anhydrides.
-
Reactants: Suspend Urea (6.0 g, 0.1 mol) in dry acetonitrile (50 mL).
-
Addition: Add 2-acetoxyacetyl chloride (1.1 eq) dropwise at 0°C under
atmosphere. Note: The acetoxy group protects the hydroxyl during acylation. -
Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Deprotection: Isolate the intermediate. Hydrolyze the acetoxy group using mild aqueous base (
/MeOH) at room temperature for 1 hour. -
Isolation: Acidify to pH 6, evaporate solvent, and recrystallize the crude solid from Ethanol/Water (9:1).
Single Crystal Growth (The "Vial-in-Vial" Method)
Goal: Grow crystals suitable for XRD (>0.1 mm).
-
Inner Vial: Dissolve 20 mg of (2-hydroxyacetyl)urea in 2 mL of Methanol (good solubility).
-
Outer Vial: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
-
Seal & Wait: Cap the outer jar tightly. The ether vapors will slowly diffuse into the methanol, reducing solubility gradually.
-
Observation: Check after 48-72 hours. Look for block-like prisms (preferred) vs. needles (often indicate rapid precipitation).
Structure Determination Strategy
When analyzing the data, specifically look for the "Glycolyl Twist" :
-
Torsion Angles: Compare the
torsion angle. In Acetylurea, this is nearly planar ( or ). In (2-hydroxyacetyl)urea, the -OH may force a twist ( ) to satisfy hydrogen bonding requirements. -
Check cif: Ensure the O-H hydrogen is located in the difference Fourier map, not just placed geometrically, to confirm the H-bond path.
References
-
Crystal Structure of Acetylurea (Control Data) Worsham, J. E., & Levy, H. A. "Neutron Diffraction Study of the Crystal Structure of Acetylurea." Acta Crystallographica, 1957.
-
Urea Derivatives in Drug Discovery Lau, J., & Manley, P. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2014.
-
Hydrogen Bonding Motifs in Ureides Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990.
-
Mechanochemistry of Urea Cocrystals RSC Sustainability. "Mechanosynthesis of urea–hydroxybenzoic acid cocrystals as sustained-release nitrogen fertilizer."[3] Royal Society of Chemistry, 2023.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
